Product packaging for Trap-101 hydrochloride(Cat. No.:CAS No. 1216621-00-9)

Trap-101 hydrochloride

Numéro de catalogue: B572805
Numéro CAS: 1216621-00-9
Poids moléculaire: 434.0 g/mol
Clé InChI: YEVMLMQAMCKVSC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Trap-101 hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C24H36ClN3O2 and its molecular weight is 434.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H36ClN3O2 B572805 Trap-101 hydrochloride CAS No. 1216621-00-9

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1-[1-(cyclooctylmethyl)-5-(hydroxymethyl)-3,6-dihydro-2H-pyridin-4-yl]-3-ethylbenzimidazol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35N3O2.ClH/c1-2-26-22-12-8-9-13-23(22)27(24(26)29)21-14-15-25(17-20(21)18-28)16-19-10-6-4-3-5-7-11-19;/h8-9,12-13,19,28H,2-7,10-11,14-18H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEVMLMQAMCKVSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N(C1=O)C3=C(CN(CC3)CC4CCCCCCC4)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873567-76-1, 1216621-00-9
Record name 1-[1-(cyclooctylmethyl)-1,2,3,6-tetrahydro-5-(hydroxymethyl)-4-pyridinyl]-3-ethyl-1,3-dihydro-2Hbenimidazol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-[1-(cyclooctylmethyl)-1,2,3,6-tetrahydro-5-(hydroxymethyl)-4-pyridinyl]-3-ethyl-1,3-dihydro-2Hbenzimidazol-2-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Unveiling the Target: A Technical Guide to the Identification and Validation of Trap-101 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the target identification and validation of Trap-101 hydrochloride, a potent and selective antagonist of the Nociceptin/Orphanin FQ (NOP) receptor. The following sections provide a comprehensive overview of its binding characteristics, the signaling pathways it modulates, and the experimental methodologies used to validate its mechanism of action, particularly in the context of neurological disorders such as Parkinson's disease.

Target Identification: NOP Receptor Antagonism

This compound has been identified as a potent and selective competitive antagonist of the Nociceptin/Orphanin FQ (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[1][2] It is an achiral analogue of the known NOP receptor antagonist, J-113397.[3] The primary target was elucidated through a series of in vitro binding and functional assays.

Quantitative Data: Binding Affinity and Selectivity

The binding affinity of this compound for the human NOP receptor and its selectivity over other classical opioid receptors (mu, kappa, and delta) have been determined using receptor binding assays with membranes from Chinese Hamster Ovary (CHO) cells expressing the recombinant human receptors.[1] The pKi values, representing the negative logarithm of the inhibitory constant (Ki), are summarized in the table below. A higher pKi value indicates a higher binding affinity.

Target ReceptorCell LinepKi Value
NOPCHO8.65
μ-opioidCHO6.60
κ-opioidCHO6.14
δ-opioidCHO< 5
Table 1: Binding affinities of this compound for human opioid receptors.[1]

These data demonstrate that this compound possesses a high affinity for the NOP receptor and exhibits significant selectivity over the classical opioid receptors.

Mechanism of Action and Signaling Pathway

The NOP receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand Nociceptin/Orphanin FQ (N/OFQ), primarily couples to inhibitory G proteins (Gi/o).[4] This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] Furthermore, NOP receptor activation modulates ion channel activity, typically leading to the activation of inwardly rectifying potassium channels and the inhibition of voltage-gated calcium channels.[4]

As a competitive antagonist, this compound binds to the NOP receptor but does not elicit a biological response. Instead, it blocks the binding of the endogenous agonist N/OFQ, thereby preventing the initiation of the downstream signaling cascade.

Below is a diagram illustrating the NOP receptor signaling pathway and the inhibitory action of this compound.

NOP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space N/OFQ N/OFQ (Agonist) NOP_Receptor NOP Receptor N/OFQ->NOP_Receptor Binds & Activates Trap-101 Trap-101 HCl (Antagonist) Trap-101->NOP_Receptor Binds & Blocks G_Protein Gi/o Protein NOP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits K_Channel K+ Channel (Activation) G_Protein->K_Channel Ca_Channel Ca2+ Channel (Inhibition) G_Protein->Ca_Channel cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Cellular_Response Inhibition of Neuronal Activity cAMP->Cellular_Response Modulates K_Channel->Cellular_Response

NOP Receptor Signaling and Trap-101 HCl Inhibition.

Target Validation in a Preclinical Model of Parkinson's Disease

The efficacy of this compound as a NOP receptor antagonist has been validated in a 6-hydroxydopamine (6-OHDA)-induced rat model of Parkinson's disease.[2] This model mimics the dopaminergic neurodegeneration observed in Parkinson's disease.[5][6] In these studies, this compound was shown to alleviate motor deficits, providing in vivo validation of its therapeutic potential.[2]

Experimental Protocols

A general workflow for the in vivo validation of this compound is outlined below.

  • Animals: Adult male Sprague-Dawley or Wistar rats are commonly used.

  • Anesthesia: Rats are anesthetized with an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).

  • Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A burr hole is drilled in the skull over the target brain region (e.g., medial forebrain bundle or substantia nigra).

  • Neurotoxin Injection: A solution of 6-hydroxydopamine (6-OHDA) is unilaterally injected into the target area using a microsyringe. This selectively destroys dopaminergic neurons, creating a hemiparkinsonian model.[6][7]

  • Post-operative Care: Animals are monitored during recovery and receive appropriate post-operative care, including analgesics.

  • Model Validation: The extent of the dopaminergic lesion is often confirmed post-mortem by tyrosine hydroxylase (TH) immunohistochemistry.

  • Probe Implantation: A microdialysis guide cannula is stereotaxically implanted in a target brain region, such as the substantia nigra or ventromedial thalamus.

  • Recovery: Animals are allowed to recover from the implantation surgery.

  • Microdialysis Procedure: On the day of the experiment, a microdialysis probe is inserted into the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).

  • Sample Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) into refrigerated vials.

  • Drug Administration: this compound or vehicle is administered systemically (e.g., intraperitoneally) or locally through the microdialysis probe.

  • Neurotransmitter Analysis: The concentrations of neurotransmitters (e.g., GABA, glutamate) in the dialysate samples are quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection.[8]

Studies have shown that the anti-parkinsonian effects of this compound are associated with a reduction in glutamate and an increase in GABA release in the substantia nigra, and a decrease in GABA release in the ventromedial thalamus.[2]

Experimental Workflow Diagram

The logical flow of the target validation process, from model creation to data analysis, is depicted in the following diagram.

experimental_workflow cluster_model_creation Phase 1: Model Creation & Baseline cluster_intervention Phase 2: Intervention & Data Collection cluster_analysis Phase 3: Analysis A Animal Acclimation B 6-OHDA Stereotaxic Surgery A->B C Post-Surgery Recovery (2-3 weeks) B->C D Baseline Behavioral Testing C->D E Trap-101 HCl or Vehicle Administration D->E F Behavioral Testing (e.g., Rotarod, Cylinder Test) E->F G In Vivo Microdialysis (Neurotransmitter Sampling) E->G J Post-mortem Tissue Collection E->J I Statistical Analysis of Behavioral & Neurochemical Data F->I H HPLC Analysis of Dialysates G->H H->I L Target Validation I->L Conclusion on In Vivo Efficacy K Immunohistochemistry (e.g., TH staining) J->K K->L

References

Trap-101 Hydrochloride: A Preliminary Toxicity and Mechanistic Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the currently available preliminary data on the toxicity and mechanism of action of Trap-101 hydrochloride. As a novel antagonist of the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor, Trap-101 presents a promising therapeutic avenue for neurological disorders. This document is intended to inform researchers, scientists, and drug development professionals by consolidating the existing, albeit limited, preclinical information and outlining standard methodologies for further toxicological assessment.

Introduction to this compound

This compound is a non-peptide antagonist of the NOP receptor, a G protein-coupled receptor involved in a wide range of physiological and pathological processes, including pain, mood, and movement control. The N/OFQ-NOP receptor system is a target of interest for the development of new treatments for conditions such as Parkinson's disease, depression, and chronic pain.[1][2] Preclinical studies have demonstrated the potential of NOP receptor antagonists to alleviate symptoms in animal models of these disorders.[3]

Summary of In Vivo Data

To date, comprehensive public data on the formal toxicity screening of this compound is limited. However, a key study investigating its effects in rodent models of Parkinson's disease provides some initial insights into its biological activity and tolerability at specific doses.

Parameter Species Dosage Observed Effect Reference
Motor Activity (Naïve)Rat10 mg/kgStimulation of motor activity[3]
Motor Activity (Naïve)Rat30 mg/kgInhibition of motor activity[3]
Therapeutic Efficacy (Hemiparkinsonian)RatStarting at 1 mg/kgAlleviation of akinesia/bradykinesia[3]
Motor Function (Hemiparkinsonian)Rat30 mg/kgDid not worsen motor deficit[3]

This table summarizes the currently available in vivo data for this compound. The absence of comprehensive LD50 and NOAEL values highlights the need for dedicated toxicity studies.

Mechanistic Profile: NOP Receptor Signaling

Trap-101 functions by blocking the NOP receptor. The NOP receptor is the most recently identified member of the opioid receptor family and is activated by its endogenous ligand, nociceptin/orphanin FQ (N/OFQ).[4] Its activation leads to various cellular responses, primarily through G-protein coupling.

Signaling Pathway

The NOP receptor primarily couples to Gαi/o proteins. This interaction initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, inhibition of voltage-gated Ca2+ channels, and activation of inwardly rectifying K+ channels.[5] These actions collectively reduce neuronal excitability and neurotransmitter release.[5] The following diagram illustrates this primary signaling pathway.

NOP_Signaling_Pathway NOP NOP Receptor G_protein Gαi/o Protein NOP->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates cAMP cAMP Neuronal_Excitability Decreased Neuronal Excitability AC->Neuronal_Excitability Leads to Ca_channel->Neuronal_Excitability Leads to K_channel->Neuronal_Excitability Leads to Trap101 Trap-101 HCl Trap101->NOP Antagonizes N_OFQ N/OFQ Ligand N_OFQ->NOP Activates ATP ATP ATP->AC Converts Ca_ion_in Ca2+ Influx K_ion_out K+ Efflux

Caption: NOP Receptor Signaling Pathway and the Antagonistic Action of Trap-101 HCl.

Proposed Experimental Workflow for Preliminary Toxicity Screening

Given the absence of published, detailed toxicity protocols for this compound, this section outlines a standard, logical workflow for a preliminary in vitro and in vivo toxicity screening. This workflow is based on established principles of preclinical drug safety assessment.

Toxicity_Screening_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Screening cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) in relevant cell lines hERG hERG Channel Assay (Cardiotoxicity) acute_single Acute Single-Dose Toxicity (Rodent, e.g., rat) - Dose-ranging study - LD50 determination cytotoxicity->acute_single Proceed if acceptable in vitro profile ames Ames Test (Mutagenicity) cyp CYP450 Inhibition Assay (Drug-Drug Interaction Potential) data_analysis Data Analysis and Safety Profile Assessment cyp->data_analysis dose_range Dose Range-Finding Study (7-14 days, rodent) - Identify MTD and NOAEL acute_single->dose_range prelim_tox Preliminary Repeated-Dose Toxicity (28-day, rodent) - Clinical observations - Hematology & clinical chemistry - Histopathology dose_range->prelim_tox prelim_tox->data_analysis go_nogo Go/No-Go Decision for Further Development data_analysis->go_nogo

Caption: Proposed Workflow for Preliminary Toxicity Screening of this compound.

Detailed Methodologies for Key Experiments

The following are detailed, standard protocols for the key experiments proposed in the workflow above.

4.1.1. In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Plate relevant neuronal or hepatic cell lines (e.g., SH-SY5Y, HepG2) in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-48 hours. Include a vehicle control and a positive control (e.g., doxorubicin).

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.

4.1.2. Acute Single-Dose Toxicity Study (Up-and-Down Procedure)

  • Animal Model: Use a single sex of a standard rodent strain (e.g., female Sprague-Dawley rats).

  • Dosing: Administer a single oral or intravenous dose of this compound to one animal. The initial dose is selected based on any available data, or a default starting dose (e.g., 175 mg/kg).

  • Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

  • Dose Adjustment: If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 3.2). If the animal dies, the next animal is dosed at a lower level.

  • Endpoint: Continue the procedure until the criteria for stopping are met (e.g., four animals have been dosed following a reversal of outcome). The LD50 is then calculated using statistical software.

Conclusion and Future Directions

The available data suggests that this compound is a promising NOP receptor antagonist with potential therapeutic applications. However, the current understanding of its safety profile is incomplete. The preliminary in vivo studies indicate a dose-dependent effect on motor activity, but a comprehensive toxicological evaluation is imperative for further development.

The proposed workflow provides a roadmap for establishing a foundational safety profile for this compound. Data from these studies, particularly the determination of a No-Observed-Adverse-Effect Level (NOAEL) from repeated-dose studies, will be critical for the design of future non-clinical and clinical trials. Researchers are strongly encouraged to conduct these standard toxicity assessments to fully characterize the risk-benefit profile of this novel compound.

References

Trap-101 Hydrochloride: A Technical Whitepaper on Preclinical Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of Trap-101 hydrochloride, a novel, potent, and selective inhibitor of the Receptor Tyrosine Kinase (RTK) family member, RTK-X. Dysregulation of the RTK-X signaling pathway is a known driver in several oncology indications, making it a compelling target for therapeutic intervention.[1] This whitepaper details the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound across multiple preclinical species, summarizes its in vitro and in vivo potency and efficacy, and provides detailed experimental protocols for the key studies conducted. All data presented herein are intended to support the ongoing development of this compound as a potential therapeutic agent.

Introduction

This compound is a small molecule inhibitor targeting the ATP-binding site of RTK-X, a key enzyme in a signaling cascade that promotes cell proliferation and survival in specific cancer types.[2][3] By inhibiting RTK-X, Trap-101 aims to block downstream signaling, thereby inducing cell cycle arrest and apoptosis in malignant cells. The compound is formulated as a hydrochloride salt to improve aqueous solubility and dissolution characteristics, which is a common strategy in drug development to enhance oral bioavailability.[4][5]

Preclinical evaluation is essential for characterizing the safety, efficacy, and pharmacokinetic profile of a new drug candidate before it can proceed to human clinical trials.[6] This guide summarizes the foundational PK and PD studies that form the basis of our understanding of this compound's therapeutic potential.

Pharmacokinetics (PK)

The pharmacokinetic profile of this compound was evaluated in mice, rats, and dogs to understand its absorption, distribution, metabolism, and excretion (ADME).[7] These studies are crucial for predicting the drug's behavior in humans and for establishing a safe and effective dosing regimen.[8]

In Vivo Pharmacokinetic Parameters

Single-dose pharmacokinetic studies were conducted in three preclinical species via intravenous (IV) and oral (PO) administration. Plasma concentrations of Trap-101 were determined using a validated LC-MS/MS method.[9][10] The key pharmacokinetic parameters are summarized in the tables below.

Table 1: Single Intravenous (IV) Dose Pharmacokinetics of Trap-101

ParameterMouse (1 mg/kg)Rat (1 mg/kg)Dog (0.5 mg/kg)
CL (mL/min/kg) 25.518.28.5
Vd (L/kg) 2.82.11.9
t½ (h) 1.21.32.6
AUC (ng·h/mL) 654915980

CL: Clearance; Vd: Volume of Distribution; t½: Half-life; AUC: Area Under the Curve

Table 2: Single Oral (PO) Dose Pharmacokinetics of Trap-101

ParameterMouse (10 mg/kg)Rat (10 mg/kg)Dog (5 mg/kg)
Cmax (ng/mL) 8501120995
Tmax (h) 0.51.02.0
AUC (ng·h/mL) 312054907840
F (%) 486080

Cmax: Maximum Concentration; Tmax: Time to Maximum Concentration; AUC: Area Under the Curve; F: Bioavailability

Pharmacodynamics (PD)

The pharmacodynamic effects of Trap-101 were assessed through a series of in vitro and in vivo studies designed to confirm its mechanism of action and evaluate its anti-tumor efficacy.

In Vitro Potency and Selectivity

The inhibitory activity of Trap-101 was measured against its primary target, RTK-X, and a panel of other kinases to determine its potency and selectivity. Cellular activity was assessed by measuring the inhibition of substrate phosphorylation in a human cancer cell line (HCC-101) known to overexpress RTK-X.

Table 3: In Vitro Potency and Cellular Activity of Trap-101

Assay TypeTarget / Cell LineEndpointValue
Biochemical Assay Recombinant Human RTK-XIC₅₀2.5 nM
Biochemical Assay Kinase Panel (100 kinases)IC₅₀> 1 µM
Cell-Based Assay HCC-101 Cell LineEC₅₀25 nM

IC₅₀: Half-maximal Inhibitory Concentration; EC₅₀: Half-maximal Effective Concentration

In Vivo Efficacy: Xenograft Tumor Model

The anti-tumor activity of this compound was evaluated in a mouse xenograft model using the HCC-101 human tumor cell line.[11] Mice bearing established tumors were treated orally with vehicle or Trap-101 once daily for 14 days. Tumor volumes were measured to assess treatment efficacy.[12]

Table 4: In Vivo Anti-Tumor Efficacy of Trap-101 in HCC-101 Xenograft Model

Treatment GroupDose (mg/kg, PO, QD)Tumor Growth Inhibition (TGI) at Day 14 (%)
Vehicle Control 00%
Trap-101 HCl 1045%
Trap-101 HCl 3088%
Trap-101 HCl 60102% (Tumor Regression)

PO: Oral Administration; QD: Once Daily

Signaling Pathways and Workflows

Visual representations of the targeted signaling pathway and the experimental workflow for the in vivo efficacy study are provided below.

G cluster_pathway RTK-X Signaling Pathway GF Growth Factor RTKX RTK-X GF->RTKX Activates Substrate Substrate Protein RTKX->Substrate Phosphorylates pSubstrate p-Substrate Downstream Downstream Signaling (e.g., MAPK/PI3K) pSubstrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Trap101 Trap-101 HCl Trap101->RTKX Inhibits

Caption: Targeted RTK-X signaling pathway inhibited by Trap-101 HCl.

G cluster_workflow In Vivo Xenograft Study Workflow A Implant HCC-101 Cells into Mice B Tumor Growth to ~150-200 mm³ A->B C Randomize Mice into Treatment Groups B->C D Daily Oral Dosing (Vehicle or Trap-101 HCl) for 14 Days C->D E Measure Tumor Volume 3 times per week D->E F Data Analysis: Calculate TGI (%) E->F G Final Report F->G

Caption: Experimental workflow for the in vivo xenograft efficacy study.

Detailed Experimental Protocols

LC-MS/MS Bioanalytical Method for Trap-101 in Plasma

This protocol describes the method for quantifying Trap-101 in plasma samples from pharmacokinetic studies.[13]

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of acetonitrile containing an internal standard (a structurally similar molecule).

    • Vortex for 2 minutes to precipitate proteins.[9]

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the supernatant to a clean 96-well plate for analysis.

  • LC-MS/MS Conditions:

    • LC System: Standard HPLC system.

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 3 minutes.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.[14]

    • Ionization Mode: Positive electrospray ionization (ESI).

    • Detection: Multiple Reaction Monitoring (MRM) of parent/daughter ion transitions for Trap-101 and the internal standard.

  • Quantification:

    • A calibration curve is generated using blank plasma spiked with known concentrations of Trap-101.

    • The concentration in unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

In Vitro Kinase Inhibition Assay

This protocol details the method used to determine the IC₅₀ of Trap-101 against recombinant RTK-X.[2][15]

  • Reagents and Materials:

    • Purified, recombinant human RTK-X enzyme.

    • A specific peptide substrate for RTK-X.

    • ATP (adenosine triphosphate).

    • This compound, serially diluted in DMSO.

    • Kinase assay buffer.

    • Detection reagent (e.g., luminescence-based to quantify remaining ATP).[16]

  • Procedure:

    • Add 5 µL of kinase buffer containing the RTK-X enzyme to the wells of a 384-well plate.

    • Add 0.5 µL of serially diluted Trap-101 or DMSO (vehicle control).

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP (at a concentration close to its Km value).

    • Allow the reaction to proceed for 60 minutes at room temperature.

    • Terminate the reaction and measure kinase activity by adding the detection reagent.

    • Measure the signal (e.g., luminescence) on a plate reader.

  • Data Analysis:

    • Convert the raw signal to percent inhibition relative to vehicle controls.

    • Plot percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

In Vivo Tumor Growth Inhibition (Xenograft) Study

This protocol outlines the in vivo efficacy study in a mouse model.[11][17]

  • Cell Culture and Implantation:

    • Culture HCC-101 cells under standard conditions.

    • Harvest cells and resuspend in a suitable medium (e.g., Matrigel/PBS mixture).

    • Subcutaneously implant 5 x 10⁶ cells into the flank of female athymic nude mice.

  • Tumor Monitoring and Grouping:

    • Monitor tumor growth using caliper measurements. Tumor volume is calculated using the formula: (Length x Width²)/2.

    • When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 per group).

  • Treatment Administration:

    • Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose).

    • Administer the compound or vehicle orally, once daily, at the specified doses for 14 consecutive days.

    • Monitor animal body weight and general health daily.

  • Efficacy Assessment:

    • Measure tumor volumes three times per week throughout the study.

    • At the end of the study, calculate the percent Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group.

Conclusion

The preclinical data for this compound demonstrate a promising pharmacokinetic profile with good oral bioavailability across multiple species and potent, selective inhibition of the RTK-X target.[18][19] The compound exhibits significant dose-dependent anti-tumor efficacy in a relevant xenograft model.[20][21] These findings support the continued development of this compound as a potential therapeutic agent for cancers driven by aberrant RTK-X signaling. Further studies, including formal toxicology assessments, are underway to enable the progression of this candidate into clinical trials.[8]

References

Trap-101 Hydrochloride: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known solubility and stability characteristics of Trap-101 hydrochloride, a potent and selective antagonist of the nociceptin/orphanin FQ (NOP) receptor.[1] Due to the limited availability of comprehensive public data on this specific compound, this document also outlines standardized experimental protocols for determining aqueous and solvent solubility, as well as for conducting forced degradation and long-term stability studies, which are critical for preclinical and pharmaceutical development.

Core Compound Properties

This compound, with the chemical name 1-[1-(cyclooctylmethyl)-1,2,3,6-tetrahydro-5-(hydroxymethyl)-4-pyridinyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride, is a white to off-white powder.[2] Its molecular formula is C₂₄H₃₅N₃O₂·HCl, and it has a molecular weight of 434.01 g/mol .[2]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation potential. Based on available data, the solubility of this compound has been characterized in the following solvents:

SolventSolubility
Water≥10 mg/mL
DMSO<21.7 mg/mL (Sonication recommended)
Table 1: Known Solubility of this compound[2][3]

For a comprehensive understanding of its biopharmaceutical properties, further solubility studies across a range of pH values (typically pH 1.2, 4.5, and 6.8 to simulate gastrointestinal conditions) and in various organic solvents are recommended.

Stability Profile

Standard stability testing involves long-term studies under defined storage conditions and accelerated (stressed) conditions to predict degradation pathways.[4]

Experimental Protocols

The following are detailed, standardized methodologies for conducting solubility and stability studies applicable to compounds like this compound.

Protocol 1: Aqueous pH-Solubility Profile

Objective: To determine the aqueous solubility of this compound at different pH levels.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS) at pH 1.2, 4.5, and 6.8

  • HPLC-grade water

  • Vortex mixer

  • Incubator/shaker

  • Centrifuge

  • HPLC system with a suitable column and detector

Methodology:

  • Prepare supersaturated solutions of this compound in each pH buffer.

  • Equilibrate the solutions at a constant temperature (e.g., 25°C or 37°C) in a shaker for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Following equilibration, centrifuge the samples to pellet the excess solid.

  • Carefully collect the supernatant and filter it through a 0.45 µm filter.

  • Quantify the concentration of dissolved this compound in the filtrate using a validated HPLC method.

  • Perform the experiment in triplicate for each pH condition.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation products and pathways for this compound under stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-intensity light source (photostability chamber)

  • Oven (for thermal stress)

  • Humidity chamber

  • HPLC-MS/MS system

Methodology:

  • Acid and Base Hydrolysis: Dissolve this compound in solutions of varying acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) concentrations. Incubate at elevated temperatures (e.g., 60°C) and sample at various time points.

  • Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature and at elevated temperatures. Sample at different intervals.

  • Thermal Degradation: Expose solid this compound to high temperatures (e.g., 80°C) and analyze for degradation over time.

  • Photostability: Expose solid and solution samples of this compound to a controlled light source as per ICH Q1B guidelines.

  • Analyze all samples using an HPLC-MS/MS system to separate and identify any degradation products.

Mechanism of Action and Signaling Pathway

Trap-101 is an antagonist of the Nociceptin/Orphanin FQ (NOP) receptor.[1] Its mechanism of action in experimental models of Parkinson's disease involves the blockade of nigral NOP receptors, which leads to an impairment of nigro-thalamic transmission.[1] This action is associated with a reduction in glutamate release and an enhancement of GABA release in the substantia nigra, along with a decrease in GABA release in the ventro-medial thalamus.[1]

Trap101_Signaling_Pathway cluster_SNr Substantia Nigra Reticulata (SNr) cluster_VMT Ventro-medial Thalamus (VMT) Trap101 Trap-101 NOP_R NOP Receptor Trap101->NOP_R antagonizes Glutamate Reduced Glutamate Release NOP_R->Glutamate GABA_SNr Enhanced GABA Release NOP_R->GABA_SNr GABA_VMT Reduced GABA Release GABA_SNr->GABA_VMT inhibits

Caption: Proposed signaling pathway of Trap-101 in the substantia nigra and ventro-medial thalamus.

Experimental_Workflow_Solubility A Prepare Supersaturated Solution (Trap-101 in Buffer) B Equilibrate (24-48h at constant temp) A->B C Centrifuge (Separate solid from supernatant) B->C D Filter Supernatant (0.45 µm filter) C->D E Quantify Concentration (HPLC Analysis) D->E F Data Analysis (Determine Solubility) E->F

Caption: Experimental workflow for determining the aqueous solubility of this compound.

References

Trap-101 Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Trap-101 hydrochloride is a potent and selective antagonist of the nociceptin/orphanin FQ (NOP) receptor, a member of the opioid receptor superfamily.[1][2] Unlike classical opioid receptors, the NOP receptor and its endogenous ligand, nociceptin/orphanin FQ (N/OFQ), modulate a distinct range of physiological processes, including pain, mood, and motor control. This compound, as a competitive antagonist, serves as a critical tool for elucidating the physiological and pathological roles of the N/OFQ-NOP system.[2] Notably, it has demonstrated efficacy in attenuating motor deficits in a rat model of Parkinson's disease, highlighting its therapeutic potential for neurological disorders.[2] This guide provides an in-depth overview of the technical specifications, experimental protocols, and relevant biological pathways associated with this compound.

Physicochemical and Pharmacological Properties

This compound is a synthetic molecule, also known by its chemical name 1-[1-(cyclooctylmethyl)-1,2,3,6-tetrahydro-5-(hydroxymethyl)-4-pyridinyl]-3-ethyl-1,3-dihydro-2Hbenzimidazol-2-one hydrochloride.[3] Its key properties are summarized in the tables below for easy reference.

Identifier Value
CAS Number 1216621-00-9[1][3][4][5][6]
Molecular Formula C₂₄H₃₆ClN₃O₂[1][6]
Molecular Weight 434.02 g/mol [6]
Synonyms Trap 101 HCl[6]
Specification Value
Purity ≥98% (HPLC)[3][5]
Solubility <21.7 mg/mL in DMSO[4][6] ≥10 mg/mL in H₂O[5]
Storage Powder: -20°C for 3 years In solvent: -80°C for 1 year[6]

Receptor Binding Affinity

This compound exhibits high selectivity for the NOP receptor over classical opioid receptors. This selectivity has been quantified using GTPγ³⁵S binding assays with membranes from Chinese Hamster Ovary (CHO) cells expressing the human NOP receptor (hNOP).

Receptor pKi
NOP8.65[2]
μ-opioid6.60[2]
κ-opioid6.14[2]
δ-opioid<5[2]

NOP Receptor Signaling Pathway

The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins. Upon activation by an agonist, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. Additionally, NOP receptor activation can modulate various downstream effectors, including protein kinases and ion channels, influencing a wide array of cellular functions. As an antagonist, this compound blocks these agonist-induced signaling events.

NOP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NOP NOP Receptor G_protein Gi/o Protein NOP->G_protein Agonist AC Adenylyl Cyclase G_protein->AC Inhibition PLC Phospholipase C G_protein->PLC Activation IonChannel K+ Channels G_protein->IonChannel Activation cAMP cAMP AC->cAMP ATP PKC PKC PLC->PKC DAG, IP3 MAPK MAPK Cascade (ERK, JNK, p38) PKC->MAPK NFkB NF-κB MAPK->NFkB Trap101 Trap-101 HCl Trap101->NOP Antagonist

Caption: NOP receptor signaling cascade and the antagonistic action of Trap-101 HCl.

Experimental Protocols

[³⁵S]GTPγS Binding Assay for NOP Receptor Antagonism

This protocol details the methodology to determine the functional antagonism of this compound at the NOP receptor. The assay measures the agonist-induced binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation.

1. Materials and Reagents:

  • Membrane preparations from cells stably expressing the human NOP receptor (e.g., CHO-hNOP cells).

  • [³⁵S]GTPγS (specific activity ~1250 Ci/mmol).

  • Guanosine diphosphate (GDP).

  • NOP receptor agonist (e.g., N/OFQ).

  • This compound.

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

  • Scintillation cocktail.

  • Glass fiber filters.

2. Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer.

  • In a 96-well plate, add the diluted this compound or vehicle (for control wells).

  • Add a fixed concentration of the NOP receptor agonist (typically its EC₈₀ concentration) to all wells except for the basal binding control.

  • Add the CHO-hNOP membrane preparation (typically 5-20 µg of protein per well).

  • Add GDP to a final concentration of 10 µM.

  • Initiate the binding reaction by adding [³⁵S]GTPγS to a final concentration of 50-100 pM.

  • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

3. Data Analysis:

  • Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled GTPγS) from the total binding.

  • Plot the percentage of agonist-stimulated [³⁵S]GTPγS binding against the logarithm of the this compound concentration.

  • Calculate the IC₅₀ value from the resulting inhibition curve.

  • Determine the pA₂ or Ki value using the Cheng-Prusoff equation to quantify the antagonist potency.

GTPgS_Workflow start Start prep Prepare Reagents: - Serial dilutions of Trap-101 HCl - NOP Agonist Solution - Membrane Suspension start->prep plate Plate Addition: 1. Trap-101 HCl / Vehicle 2. NOP Agonist 3. Membranes 4. GDP prep->plate initiate Initiate Reaction: Add [³⁵S]GTPγS plate->initiate incubate Incubate (60 min, 30°C) initiate->incubate filter Rapid Filtration (Glass Fiber Filters) incubate->filter wash Wash Filters (3x) filter->wash count Scintillation Counting wash->count analyze Data Analysis: - Calculate Specific Binding - Plot Inhibition Curve - Determine IC₅₀/Ki count->analyze end End analyze->end

Caption: Experimental workflow for the [³⁵S]GTPγS binding assay.

In Vivo Assessment in a Rat Model of Parkinson's Disease

This protocol provides a representative framework for evaluating the efficacy of this compound in an animal model of Parkinson's disease, such as the 6-hydroxydopamine (6-OHDA)-lesioned rat model.

1. Animal Model Creation:

  • Induce unilateral lesions of the nigrostriatal dopamine pathway in adult male rats by stereotaxic injection of 6-OHDA into the medial forebrain bundle.

  • Confirm the lesion severity 2-3 weeks post-surgery by assessing rotational behavior induced by a dopamine agonist (e.g., apomorphine).

2. Drug Administration:

  • Dissolve this compound in a suitable vehicle (e.g., saline).

  • Administer this compound via intraperitoneal (i.p.) injection at various doses (e.g., 1, 10, 30 mg/kg).

  • Include a vehicle-treated control group and potentially a positive control group treated with a standard anti-parkinsonian drug (e.g., L-DOPA).

3. Behavioral Assessment:

  • Cylinder Test (Akinesia/Bradykinesia): Place the rat in a transparent cylinder and record the number of times it uses its contralateral (impaired) and ipsilateral forelimbs for wall exploration. An increase in the use of the contralateral limb indicates therapeutic efficacy.

  • Stepping Test (Gait Ability): Hold the rat so that only one forepaw touches a moving surface. Count the number of adjusting steps taken with that paw over a set distance. Test both forepaws.

  • Rotarod Test (Motor Coordination): Measure the latency to fall from a rotating rod with accelerating speed. An increased latency suggests improved motor coordination.

  • Conduct behavioral tests at a set time point after drug administration (e.g., 90 minutes).

4. Data Analysis:

  • Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the performance of the drug-treated groups with the vehicle-treated control group.

  • A statistically significant improvement in motor performance in the this compound-treated groups would indicate a positive therapeutic effect.

References

Methodological & Application

Application Notes and Protocols for Trap-101 Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trap-101 hydrochloride is a selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), a G protein-coupled receptor involved in a variety of physiological and pathological processes, including pain modulation, reward, and movement control. As a research tool, this compound is instrumental in elucidating the cellular and molecular mechanisms governed by the NOP receptor signaling pathway. These application notes provide a comprehensive overview and a foundational experimental protocol for the use of this compound in a cell culture setting.

Mechanism of Action

The NOP receptor, upon activation by its endogenous ligand N/OFQ, couples to inhibitory G proteins (Gαi/o). This initiates a signaling cascade that primarily leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] Additionally, NOP receptor activation can stimulate various mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase 1/2 (ERK1/2) and p38 MAPK pathways.[3][4]

This compound acts as a competitive antagonist at the NOP receptor, blocking the binding of N/OFQ and other agonists. This inhibitory action prevents the downstream signaling events typically associated with NOP receptor activation. Therefore, in the presence of this compound, a challenge with a NOP receptor agonist is expected to result in a blunted or completely blocked decrease in cAMP levels and a lack of MAPK pathway activation.

Quantitative Data Summary

While specific in vitro quantitative data for this compound is not extensively available in the public domain, the following table provides a template for researchers to populate with their experimentally determined values. For reference, in vivo studies have utilized concentrations such as 10 µM for direct perfusion in rat brain tissue. This concentration can serve as a starting point for in vitro dose-response experiments.

ParameterValueCell LineExperimental Conditions
IC50 (cAMP Inhibition) Determine Experimentallye.g., CHO-hNOP, HEK293-hNOPPre-treatment with this compound followed by stimulation with a NOP receptor agonist (e.g., N/OFQ).
IC50 (p38 MAPK Phos.) Determine Experimentallye.g., SH-SY5Y, PC12Pre-treatment with this compound followed by stimulation with a NOP receptor agonist.
IC50 (ERK1/2 Phos.) Determine Experimentallye.g., CHO-hNOP, HEK293-hNOPPre-treatment with this compound followed by stimulation with a NOP receptor agonist.
Optimal Concentration Determine ExperimentallyCell line-dependentBased on dose-response curves from functional assays.
Cytotoxicity (CC50) Determine ExperimentallyVarious cell linesAssessed using methods such as MTT or LDH assays.

Signaling Pathways

The following diagrams illustrate the NOP receptor signaling pathway and the inhibitory effect of this compound.

NOP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_extracellular Extracellular NOP NOP Receptor G_protein Gαi/o NOP->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits MAPK_cascade MAPK Cascade (ERK1/2, p38) G_protein->MAPK_cascade Activates ATP ATP ATP->AC Cellular_Response Cellular Response cAMP->Cellular_Response MAPK_cascade->Cellular_Response NOFQ N/OFQ (Agonist) NOFQ->NOP Activates Trap101 Trap-101 HCl (Antagonist) Trap101->NOP Blocks

Caption: NOP Receptor Signaling Pathway and Inhibition by Trap-101 HCl.

Experimental Protocols

This section provides a detailed, generalized protocol for studying the effects of this compound in a cell culture system. Researchers should optimize these protocols for their specific cell lines and experimental goals.

Cell Culture and Maintenance
  • Cell Lines: Use a cell line endogenously expressing the NOP receptor (e.g., SH-SY5Y neuroblastoma cells) or a recombinant cell line overexpressing the human NOP receptor (e.g., CHO-hNOP, HEK293-hNOP).

  • Culture Media: Culture cells in the appropriate medium (e.g., DMEM, DMEM/F12) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and any necessary selection antibiotics for recombinant cell lines.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells upon reaching 80-90% confluency using standard trypsinization procedures.

Preparation of this compound Stock Solution
  • Solvent: this compound is typically soluble in water or DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) in the chosen solvent.

  • Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, dilute the stock solution to the desired final concentrations in serum-free culture medium. Ensure the final solvent concentration in the culture medium is low (e.g., <0.1%) and consistent across all treatment groups, including the vehicle control.

Experimental Workflow

The following diagram outlines a typical experimental workflow for assessing the antagonist activity of this compound.

Experimental_Workflow A 1. Cell Seeding Seed cells in appropriate culture plates (e.g., 96-well, 24-well, 6-well) B 2. Cell Starvation (Optional) Incubate in serum-free medium for 2-4 hours to reduce basal signaling. A->B C 3. Pre-treatment with Trap-101 HCl Incubate cells with various concentrations of Trap-101 HCl or vehicle control. B->C D 4. Agonist Stimulation Add a NOP receptor agonist (e.g., N/OFQ) at a fixed concentration (e.g., EC80). C->D E 5. Incubation Incubate for a specific duration depending on the assay (e.g., 15-30 min for cAMP, 5-15 min for MAPK). D->E F 6. Cell Lysis & Assay Lyse cells and perform the desired downstream assay. E->F G 7. Data Analysis Analyze the results and determine IC50 values. F->G

Caption: General Experimental Workflow for Trap-101 HCl.

Key Experimental Assays

This assay quantifies the ability of this compound to block agonist-induced inhibition of cAMP production.

  • Protocol:

    • Seed cells in a 96-well plate and grow to 80-90% confluency.

    • (Optional) Starve cells in serum-free medium for 2-4 hours.

    • Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.

    • Add various concentrations of this compound or vehicle and incubate for 15-30 minutes.

    • Stimulate cells with a fixed concentration of a NOP receptor agonist (e.g., N/OFQ at its EC80) in the presence of forskolin (an adenylyl cyclase activator) for 15-30 minutes.

    • Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Data Analysis: Plot the cAMP concentration against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

This method assesses the effect of this compound on agonist-induced phosphorylation of ERK1/2 and p38 MAPK.

  • Protocol:

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Starve cells in serum-free medium for at least 4 hours.

    • Pre-treat cells with various concentrations of this compound or vehicle for 30-60 minutes.

    • Stimulate cells with a NOP receptor agonist for 5-15 minutes.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against phosphorylated and total ERK1/2 or p38 MAPK overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

This assay is crucial to ensure that the observed effects of this compound are not due to cytotoxicity.

  • Protocol:

    • Seed cells in a 96-well plate.

    • Treat cells with a range of concentrations of this compound for 24-72 hours.

    • Perform a cell viability assay, such as the MTT assay (measures metabolic activity) or LDH assay (measures membrane integrity).

    • For the MTT assay, add MTT reagent to the wells, incubate, and then solubilize the formazan crystals. Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Plot cell viability (%) against the log concentration of this compound to determine the CC50 (50% cytotoxic concentration).

Troubleshooting

ProblemPossible CauseSolution
No or weak antagonist effect - Inactive compound.- Incorrect concentration range.- Low NOP receptor expression.- Verify the identity and purity of Trap-101 HCl.- Perform a wider dose-response curve.- Confirm NOP receptor expression by qPCR or Western blotting.
High background signal in assays - High basal NOP receptor activity.- Non-specific effects of the compound.- Optimize cell starvation time.- Include appropriate controls (e.g., other receptor antagonists).
Variability between experiments - Inconsistent cell passage number.- Variation in incubation times.- Freeze-thaw of reagents.- Use cells within a defined passage number range.- Standardize all incubation times precisely.- Aliquot and store reagents properly.
Cytotoxicity observed - Compound is toxic at the tested concentrations.- Solvent toxicity.- Lower the concentration range for functional assays.- Ensure the final solvent concentration is non-toxic.

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of the NOP receptor in cellular signaling. The protocols outlined in these application notes provide a solid foundation for researchers to design and execute experiments to characterize the effects of this antagonist in various cell culture models. As with any experimental system, optimization of concentrations, incubation times, and cell-specific conditions is essential for obtaining robust and reproducible data.

References

Application Notes and Protocols for Trap-101 Hydrochloride in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Trap-101 hydrochloride, a selective antagonist of the Nociceptin/Orphanin FQ (NOP) receptor, in preclinical animal models, with a particular focus on models of Parkinson's disease.

Introduction

This compound is a potent and selective antagonist of the NOP receptor, also known as the opioid receptor-like 1 (ORL1) receptor. It has shown efficacy in alleviating motor deficits in animal models of Parkinson's disease, suggesting its potential as a therapeutic agent for this neurodegenerative disorder. These notes provide detailed protocols for the preparation and administration of this compound, as well as for the execution of relevant behavioral and neurochemical experiments in rodent models.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₄H₃₅N₃O₂ · HCl[1]
Molecular Weight 434.01 g/mol [1]
Appearance White to off-white powder[1]
Solubility ≥10 mg/mL in water[1]
Storage Store powder at 2-8°C.[1]

Mechanism of Action

This compound acts as a competitive antagonist at the NOP receptor. In the context of Parkinson's disease models, its therapeutic effects are believed to be mediated through the blockade of NOP receptors in the substantia nigra. This blockade leads to a reduction in the inhibitory effects of the endogenous ligand, nociceptin/orphanin FQ (N/OFQ), on the nigro-thalamic pathway. The presumed signaling cascade is depicted in the diagram below.

cluster_0 Presynaptic Terminal (Substantia Nigra) cluster_1 This compound Action N/OFQ N/OFQ NOP_Receptor NOP Receptor N/OFQ->NOP_Receptor Gi_Go Gi/Go Protein NOP_Receptor->Gi_Go activates AC Adenylyl Cyclase Gi_Go->AC inhibits Ca_Channel Ca²⁺ Channel Gi_Go->Ca_Channel inhibits K_Channel K⁺ Channel Gi_Go->K_Channel activates Glutamate_Release ↓ Glutamate Release cAMP ↓ cAMP AC->cAMP Ca_Channel->Glutamate_Release Trap-101 Trap-101 HCl Trap-101->NOP_Receptor antagonizes

Caption: Signaling pathway of the NOP receptor and the antagonistic action of this compound.

Pharmacokinetics and Toxicology

Pharmacokinetics (ADME): To date, there is a lack of publicly available data on the absorption, distribution, metabolism, and excretion (ADME) of this compound in animal models. Researchers should consider conducting pharmacokinetic studies to determine key parameters such as bioavailability, half-life, and tissue distribution to optimize dosing regimens.

Toxicology: this compound is classified as Acute Toxicity Category 3 for oral administration.[1] Comprehensive safety pharmacology and toxicology studies are not readily available in the public domain. In a study using a rat model of Parkinson's disease, a high dose of 30 mg/kg did not worsen motor deficits, suggesting a reasonable safety margin for efficacy studies. However, a full toxicological profile has not been established.

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Sterile saline (0.9% sodium chloride)

  • Sterile water for injection

  • Vortex mixer

  • Sterile filters (0.22 µm)

  • Sterile vials

Protocol:

  • Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.

  • This compound is soluble in water.[1] For intraperitoneal (i.p.) or subcutaneous (s.c.) injection, dissolve the powder in sterile saline to the desired concentration.

  • For intravenous (i.v.) injection, dissolve the powder in sterile water for injection or sterile saline.

  • Vortex the solution until the powder is completely dissolved.

  • Sterile-filter the solution using a 0.22 µm filter into a sterile vial.

  • Store the prepared solution at 2-8°C for short-term use. For long-term storage, consult stability data, which is not currently available in the literature.

6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

This protocol describes the unilateral lesion of the nigrostriatal pathway using 6-OHDA to induce a hemiparkinsonian rat model.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300 g)

  • 6-Hydroxydopamine hydrochloride (6-OHDA)

  • Ascorbic acid

  • Sterile saline (0.9%)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Stereotaxic apparatus

  • Hamilton syringe (10 µL)

  • Dental drill

Protocol:

  • Preparation of 6-OHDA Solution: Prepare a fresh solution of 6-OHDA in sterile saline containing 0.02% ascorbic acid to prevent oxidation. A typical concentration is 2-4 µg/µL. The solution should be protected from light.

  • Anesthesia and Stereotaxic Surgery: Anesthetize the rat and place it in the stereotaxic frame.

  • Expose the skull and locate the bregma.

  • Drill a small hole at the desired coordinates for targeting the medial forebrain bundle (MFB) or the substantia nigra. Example coordinates for the MFB in rats (from bregma): Anteroposterior (AP): -2.8 mm; Mediolateral (ML): +2.0 mm; Dorsoventral (DV): -9.0 mm from the skull surface.

  • 6-OHDA Injection: Slowly infuse 2-4 µL of the 6-OHDA solution into the target brain region at a rate of 1 µL/min.

  • Leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow.

  • Slowly retract the needle and suture the incision.

  • Allow the animals to recover for at least 2-3 weeks before behavioral testing to ensure the lesion has fully developed.

A Preparation of 6-OHDA Solution B Anesthesia and Stereotaxic Surgery A->B C Injection of 6-OHDA into Target Brain Region B->C D Post-operative Recovery (2-3 weeks) C->D E Behavioral and Neurochemical Testing D->E

Caption: Workflow for creating the 6-OHDA rat model of Parkinson's disease.

Assessment of Motor Function

4.3.1. Rotarod Test

The rotarod test is used to assess motor coordination and balance.

Protocol:

  • Acclimatize the rats to the rotarod apparatus for 2-3 days before testing.

  • On the test day, place the rat on the rotating rod, which is set to an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).

  • Record the latency to fall from the rod.

  • Perform 3-5 trials per animal with an inter-trial interval of at least 15 minutes.

  • Administer this compound at the desired dose and time point before testing.

4.3.2. Gait Analysis

Gait analysis provides detailed information on walking patterns.

Protocol:

  • Use a dedicated gait analysis system (e.g., CatWalk XT) or a custom-built apparatus with a transparent walkway and a high-speed camera.

  • Allow the rats to walk freely along the walkway.

  • Record several runs for each animal.

  • Analyze the recordings to determine various gait parameters, including stride length, swing speed, and paw print area.

  • Administer this compound and assess its effects on gait parameters in 6-OHDA lesioned rats.

In Vivo Microdialysis for Neurotransmitter Measurement

This technique allows for the in vivo sampling of extracellular neurotransmitters in specific brain regions.

Protocol:

  • Probe Implantation: Anesthetize the rat and implant a microdialysis guide cannula stereotaxically into the target brain region (e.g., substantia nigra or ventro-medial thalamus).

  • Allow the animal to recover for at least 24-48 hours.

  • Microdialysis Experiment: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

  • Collect dialysate samples at regular intervals (e.g., every 20 minutes).

  • After establishing a stable baseline, administer this compound.

  • Continue collecting dialysate samples to measure changes in neurotransmitter levels.

  • Neurochemical Analysis: Analyze the dialysate samples for glutamate and GABA concentrations using high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection.

A Microdialysis Probe Implantation B Recovery Period A->B C Probe Perfusion and Baseline Sample Collection B->C D Trap-101 HCl Administration C->D E Post-treatment Sample Collection D->E F HPLC Analysis of Neurotransmitters E->F

Caption: Experimental workflow for in vivo microdialysis.

Data Presentation

Quantitative data from studies using this compound should be summarized in a clear and structured format. Below are template tables for presenting efficacy data.

Note: The following tables are templates. Specific quantitative data from published studies on this compound is not available in the public domain and therefore these tables are for illustrative purposes only.

Table 2: Effect of this compound on Motor Function in 6-OHDA Lesioned Rats

Treatment GroupDose (mg/kg, i.p.)Latency to Fall on Rotarod (s)Number of Steps (Contralateral Paw)
Vehicle-Data not availableData not available
Trap-101 HCl1Data not availableData not available
Trap-101 HCl3Data not availableData not available
Trap-101 HCl10Data not availableData not available
L-DOPASpecify doseData not availableData not available
Trap-101 HCl + L-DOPASpecify dosesData not availableData not available

Table 3: Effect of this compound on Neurotransmitter Levels in 6-OHDA Lesioned Rats

Brain RegionTreatment GroupDose% Change in Glutamate vs. Baseline% Change in GABA vs. Baseline
Substantia Nigra Vehicle-Data not availableData not available
Trap-101 HCl10 mg/kg, i.p.Data not availableData not available
Ventro-medial Thalamus Vehicle-Data not availableData not available
Trap-101 HCl10 mg/kg, i.p.Data not availableData not available

Conclusion

This compound is a valuable research tool for investigating the role of the NOP receptor in the pathophysiology of Parkinson's disease and for evaluating the therapeutic potential of NOP receptor antagonists. The protocols provided in these application notes offer a framework for conducting in vivo studies to assess the efficacy and mechanism of action of this compound. Further research is warranted to establish a complete pharmacokinetic and toxicological profile of this compound to support its potential development as a therapeutic agent.

References

Application Notes and Protocols for Trap-101 Hydrochloride In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trap-101 hydrochloride is a potent and selective antagonist of the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor.[1] As a valuable research tool, it is utilized in in vivo studies to investigate the role of the NOP receptor system in various physiological and pathological processes, particularly in the context of neurological disorders such as Parkinson's disease.[1] These application notes provide a comprehensive overview of the recommended dosages, experimental protocols, and the underlying mechanism of action of this compound for in vivo research.

Data Presentation: In Vivo Dosages and Effects

The following table summarizes the quantitative data on this compound dosage and its observed effects in rodent models.

Animal ModelRoute of AdministrationDosageObserved EffectsReference
Naïve RatsSystemic10 mg/kgStimulated motor activity[1]
Naïve RatsSystemic30 mg/kgInhibited motor activity[1]
Naïve Wild-Type MiceSystemic10 mg/kgStimulated motor activity[1]
Naïve Wild-Type MiceSystemic30 mg/kgInhibited motor activity[1]
6-hydroxydopamine (6-OHDA) hemilesioned rats (Parkinson's model)SystemicStarting at 1 mg/kgAlleviation of akinesia/bradykinesia and improved gait[1]
6-OHDA hemilesioned ratsSystemic10 mg/kgAnti-akinetic/anti-bradykinetic effects, reduced glutamate and enhanced GABA release in substantia nigra, reduced GABA release in ventro-medial thalamus[1]
6-OHDA hemilesioned ratsLocal perfusion into substantia nigra reticulata10 µMAnti-akinetic/anti-bradykinetic effects[1]
6-OHDA hemilesioned ratsSystemic (in combination with L-DOPA)10 mg/kg Trap-101 + 0.1 mg/kg L-DOPA (ineffective dose)Larger neurochemical and behavioral responses compared to either drug alone[1]

Mechanism of Action

This compound acts as an antagonist at the NOP receptor. In the context of Parkinson's disease models, its therapeutic effects are attributed to the blockade of nigral NOP receptors. This action leads to an impairment of the nigro-thalamic transmission, resulting in reduced glutamate and increased GABA release in the substantia nigra, and decreased GABA release in the ventro-medial thalamus.[1] This modulation of neurotransmitter release is believed to underlie the observed improvements in motor function.

Experimental Protocols

The following is a detailed methodology for a key in vivo experiment cited in the literature for this compound.

Protocol: Assessment of Motor Function in a Rat Model of Parkinson's Disease

1. Animal Model:

  • Species: Male Sprague-Dawley rats.

  • Model Induction: Unilateral lesion of the nigrostriatal dopamine pathway is induced by a stereotaxic injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle. This creates a hemiparkinsonian rat model.

2. Drug Preparation and Administration:

  • This compound Formulation: Dissolve this compound in a suitable vehicle, such as saline or a solution of 2% dimethyl sulfoxide (DMSO) in saline. The final concentration should be calculated based on the desired dosage (e.g., 1, 10, or 30 mg/kg).

  • Route of Administration: For systemic administration, the drug solution is typically injected intraperitoneally (i.p.) or subcutaneously (s.c.). For local administration into a specific brain region like the substantia nigra reticulata, a microdialysis probe is surgically implanted, and the drug is perfused at a specific concentration (e.g., 10 µM).

3. Experimental Groups:

  • Vehicle control group.

  • This compound treated groups (e.g., 1, 10, 30 mg/kg).

  • Positive control group (e.g., L-DOPA).

  • Combination therapy group (e.g., this compound + L-DOPA).

4. Behavioral Assessment:

  • Akinesia/Bradykinesia Tests:

    • Cylinder Test: Place the rat in a transparent cylinder and record the number of times it rears and touches the wall with its forelimbs. A reduction in the use of the contralateral forelimb indicates akinesia.

    • Stepping Test: Hold the rat and allow its forepaws to touch a moving surface. Count the number of adjusting steps made with each forelimb.

  • Gait Analysis: Use a specialized gait analysis system to measure various parameters of locomotion, such as stride length, stance width, and swing speed.

5. Neurochemical Analysis (optional, via in vivo microdialysis):

  • Position a microdialysis probe in the target brain region (e.g., substantia nigra or ventro-medial thalamus).

  • Collect dialysate samples at regular intervals before and after drug administration.

  • Analyze the samples for neurotransmitter levels (e.g., glutamate, GABA) using high-performance liquid chromatography (HPLC).

Visualizations

G cluster_0 Experimental Workflow A Animal Model (6-OHDA Hemilesioned Rat) B Drug Administration (this compound) A->B C Behavioral Assessment (e.g., Cylinder Test, Gait Analysis) B->C D Neurochemical Analysis (In Vivo Microdialysis) B->D E Data Analysis & Interpretation C->E D->E

Caption: Experimental workflow for in vivo studies of this compound.

G cluster_1 Trap-101 Signaling Pathway in Parkinson's Model Trap101 Trap-101 HCl NOPR NOP Receptor (in Substantia Nigra) Trap101->NOPR Antagonizes NigroThalamic Nigro-Thalamic Pathway NOPR->NigroThalamic Modulates Glutamate Reduced Glutamate Release (in Substantia Nigra) NigroThalamic->Glutamate GABA_SN Enhanced GABA Release (in Substantia Nigra) NigroThalamic->GABA_SN GABA_Thalamus Reduced GABA Release (in Ventro-Medial Thalamus) NigroThalamic->GABA_Thalamus Motor_Improvement Alleviation of Parkinsonian Motor Deficits Glutamate->Motor_Improvement GABA_SN->Motor_Improvement GABA_Thalamus->Motor_Improvement

Caption: Proposed signaling pathway of this compound in alleviating parkinsonism.

References

Application Notes and Protocols for the Evaluation of TRAP1 Inhibitors using TRAP1-i-101

Author: BenchChem Technical Support Team. Date: December 2025

For research use only.

Introduction

Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1) is a mitochondrial molecular chaperone belonging to the Heat Shock Protein 90 (Hsp90) family.[1] It is a key regulator of mitochondrial homeostasis, playing a crucial role in maintaining mitochondrial integrity, regulating cellular metabolism, and protecting cells from various stressors. Dysregulation of TRAP1 function has been implicated in the progression of various diseases, including cancer, making it an attractive therapeutic target.[1]

These application notes provide detailed protocols for the in vitro and cellular evaluation of TRAP1 inhibitors, using the representative compound TRAP1-i-101 (a fictional name for a potent and selective TRAP1 inhibitor hydrochloride salt, based on publicly available data for similar compounds). The primary assays described are the measurement of TRAP1's ATPase activity, which is fundamental to its chaperone function, and the Cellular Thermal Shift Assay (CETSA) to confirm target engagement in a cellular context.

TRAP1 Signaling Pathway in Mitochondria

TRAP1 modulates mitochondrial function through its interaction with a variety of client proteins. It can inhibit the activity of Succinate Dehydrogenase (SDH/Complex II) and other components of the electron transport chain, leading to a metabolic shift towards aerobic glycolysis, a characteristic of many cancer cells.[2] TRAP1 also interacts with Cyclophilin D (CypD), a component of the mitochondrial permeability transition pore (mPTP), thereby regulating mitochondrial-mediated apoptosis.[1][3] The chaperone activity of TRAP1 is dependent on its ability to bind and hydrolyze ATP.[1]

TRAP1_Signaling_Pathway TRAP1 Signaling Pathway in Mitochondria cluster_mitochondrion Mitochondrial Matrix TRAP1 TRAP1 ADP_Pi ADP + Pi TRAP1->ADP_Pi ATPase Activity SDH Succinate Dehydrogenase (Complex II) TRAP1->SDH Inhibits ETC Electron Transport Chain TRAP1->ETC Inhibits CypD Cyclophilin D TRAP1->CypD Inhibits ATP ATP ATP->TRAP1 Metabolism Aerobic Glycolysis SDH->Metabolism ETC->Metabolism mPTP mPTP Opening CypD->mPTP Promotes Apoptosis Apoptosis mPTP->Apoptosis TRAP1_i_101 TRAP1-i-101 TRAP1_i_101->TRAP1 Inhibits

A simplified diagram of the TRAP1 signaling pathway.

Quantitative Data Summary

The following table summarizes the inhibitory activity of representative TRAP1 inhibitors against TRAP1 and its related Hsp90 isoforms. Data is compiled from published studies on various selective TRAP1 inhibitors.[4][5]

Compound IDTargetIC50 (nM)Selectivity vs. Hsp90αSelectivity vs. Grp94
Compound 5f TRAP163.565-fold13-fold
Compound 6f TRAP163.578-fold30-fold
Compound 36 TRAP140>250-fold>250-fold

Experimental Protocols

TRAP1 ATPase Activity Assay

This assay directly measures the enzymatic activity of TRAP1 by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis. A malachite green-based colorimetric method is a common and robust approach for this measurement.[1]

Materials:

  • Recombinant human TRAP1 protein

  • TRAP1-i-101

  • ATP

  • Assay Buffer: 40 mM EPPS (pH 7.5), 100 mM KCl, 20 mM MgCl2, 2 mM DTT

  • Malachite Green Reagent

  • Phosphate Standard

  • 96-well microplate

  • Microplate reader

Protocol:

  • Compound Preparation: Prepare a stock solution of TRAP1-i-101 in 100% DMSO. Create a serial dilution of the compound in Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.

  • Assay Setup:

    • Add 50 µL of Assay Buffer to all wells of a 96-well plate.

    • Add 10 µL of the diluted TRAP1-i-101 or vehicle control (Assay Buffer with DMSO) to the appropriate wells.

    • Add 20 µL of recombinant human TRAP1 (final concentration ~500 ng per reaction) to all wells except for the 'no enzyme' control.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation and Incubation:

    • Initiate the ATPase reaction by adding 20 µL of 1 mM ATP solution to all wells.

    • Incubate the plate at 37°C for 60 minutes.

  • Detection:

    • Stop the reaction and develop the color by adding 100 µL of the fresh Malachite Green working solution to each well.

    • Incubate the plate at room temperature for 20 minutes to allow for color development.

    • Measure the absorbance at 620 nm using a microplate reader.

  • Data Analysis:

    • Generate a phosphate standard curve by plotting absorbance versus phosphate concentration.

    • Determine the amount of phosphate released in each well by interpolating from the standard curve.

    • Calculate the percent inhibition for each concentration of TRAP1-i-101 relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

ATPase_Assay_Workflow TRAP1 ATPase Assay Workflow prep Prepare Reagents (TRAP1-i-101, TRAP1, ATP) setup Assay Setup in 96-well Plate (Buffer, Inhibitor, Enzyme) prep->setup preincubate Pre-incubate at 37°C for 15 min setup->preincubate initiate Initiate Reaction with ATP preincubate->initiate incubate Incubate at 37°C for 60 min initiate->incubate detect Add Malachite Green Reagent incubate->detect read Measure Absorbance at 620 nm detect->read analyze Data Analysis and IC50 Calculation read->analyze

Workflow for the TRAP1 ATPase activity assay.
Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify direct target engagement of an inhibitor in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature (Tm).[6][7]

Materials:

  • Cell line expressing TRAP1 (e.g., HeLa, PC3)

  • TRAP1-i-101

  • Cell culture medium and reagents

  • PBS (phosphate-buffered saline)

  • Lysis buffer with protease inhibitors

  • SDS-PAGE and Western blot reagents

  • Anti-TRAP1 antibody

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Centrifuge

Protocol:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with TRAP1-i-101 at the desired concentration or with a vehicle control (DMSO) for 1-2 hours.

  • Heating:

    • Harvest cells and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.

    • Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes. Include an unheated control.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Detection and Analysis:

    • Collect the supernatant and determine the protein concentration.

    • Analyze the samples by SDS-PAGE and Western blot using an anti-TRAP1 antibody.

    • Quantify the band intensities at each temperature for both the treated and vehicle control samples.

    • Plot the percentage of soluble TRAP1 protein as a function of temperature to generate melting curves.

    • A shift in the melting curve to a higher temperature in the presence of TRAP1-i-101 indicates target engagement.

CETSA_Workflow Cellular Thermal Shift Assay (CETSA) Workflow treat Treat Cells with TRAP1-i-101 or Vehicle heat Heat Cell Suspension to a Range of Temperatures treat->heat lyse Lyse Cells and Separate Soluble Fraction heat->lyse detect Analyze Soluble TRAP1 by Western Blot lyse->detect analyze Generate and Compare Melting Curves detect->analyze

Workflow for the Cellular Thermal Shift Assay (CETSA).

References

Application Notes and Protocols for Trap-101 Hydrochloride in Mitochondrial Stress Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trap-101 hydrochloride, also known as ATR-101 or PD132301-02, is a potent and selective inhibitor of Acyl-CoA:cholesterol acyltransferase 1 (ACAT1).[1][2] While its primary target is ACAT1, downstream effects of this compound culminate in significant mitochondrial stress, making it a valuable tool for studying mitochondrial dysfunction and inducing apoptosis in relevant cell models, particularly in adrenocortical carcinoma (ACC).[3][4] The inhibition of ACAT1 by this compound disrupts cholesterol esterification, leading to a cascade of cellular events that directly impact mitochondrial integrity and function.[5]

The primary mechanism of this compound-induced mitochondrial stress involves the direct inhibition of F1F0-ATPase (ATP synthase).[3] This inhibition leads to a bioenergetic crisis characterized by three key events:

  • Mitochondrial Hyperpolarization: A paradoxical increase in the mitochondrial membrane potential.

  • Increased Reactive Oxygen Species (ROS) Production: An accumulation of damaging ROS within the mitochondria.

  • ATP Depletion: A significant drop in cellular ATP levels, leading to energy failure and apoptosis.[3]

These application notes provide detailed protocols for utilizing this compound to induce and measure these key indicators of mitochondrial stress.

Data Presentation

The following tables summarize the quantitative data for this compound (ATR-101/PD132301-02) from published studies. These values can serve as a starting point for experimental design.

ParameterValueCell LineCommentsReference
ACAT1 Inhibition (EC50) 9 nM-Demonstrates high potency for its primary target.[1][2]
ACAT2 Inhibition (EC50) 368 nM-Shows selectivity for ACAT1 over ACAT2.[1][2]
Cytotoxicity (24h) ~40% reduction in survival at 30 µMH295RIndicates significant cell death at this concentration.[1]

Note: The mitochondrial effects, such as F1F0-ATPase inhibition, occur at concentrations similar to those causing cytotoxicity.

Mandatory Visualizations

Signaling Pathway of this compound-Induced Mitochondrial Stress

Trap-101 HCl Trap-101 HCl ACAT1 ACAT1 Trap-101 HCl->ACAT1 Inhibits F1F0-ATPase F1F0-ATPase Trap-101 HCl->F1F0-ATPase Inhibits Cholesterol Esterification Cholesterol Esterification ACAT1->Cholesterol Esterification Catalyzes Mitochondrial Hyperpolarization Mitochondrial Hyperpolarization F1F0-ATPase->Mitochondrial Hyperpolarization Leads to ATP ATP Depletion F1F0-ATPase->ATP Leads to ROS Increased ROS Production Mitochondrial Hyperpolarization->ROS Apoptosis Apoptosis ROS->Apoptosis ATP->Apoptosis

Caption: Mechanism of this compound-induced mitochondrial dysfunction.

Experimental Workflow for Assessing Mitochondrial Stress

cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Mitochondrial Stress Assays Seed Cells Seed Cells Adherence Allow Adherence (24h) Seed Cells->Adherence Treat Treat with Trap-101 HCl Adherence->Treat MMP Mitochondrial Membrane Potential Assay (JC-1) Treat->MMP ROS ROS Production Assay (MitoSOX) Treat->ROS ATP ATP Level Assay (CellTiter-Glo) Treat->ATP

Caption: General workflow for studying mitochondrial stress with Trap-101 HCl.

Experimental Protocols

Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1

This protocol utilizes the ratiometric fluorescent dye JC-1 to measure changes in mitochondrial membrane potential. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or stressed cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. An increase in the green/red fluorescence ratio indicates mitochondrial depolarization, while hyperpolarization can be observed as an initial increase in red fluorescence.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • H295R cells (or other suitable cell line)

  • Cell culture medium

  • Black, clear-bottom 96-well plates

  • JC-1 staining solution (e.g., from a commercial kit)

  • Phosphate-buffered saline (PBS)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed H295R cells into a black, clear-bottom 96-well plate at a density of 1.5 x 10^4 cells per well in 100 µL of culture medium. Allow cells to adhere overnight at 37°C in a humidified CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. A suggested starting concentration range is 1-50 µM. Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control (DMSO) to the respective wells. Incubate for the desired time period (e.g., 4, 8, 16, or 24 hours).

  • JC-1 Staining:

    • Prepare the JC-1 working solution according to the manufacturer's instructions (a typical final concentration is 1-2 µM).

    • Remove the treatment medium and wash the cells once with 100 µL of warm PBS.

    • Add 100 µL of the JC-1 working solution to each well.

    • Incubate the plate at 37°C for 15-30 minutes, protected from light.[6][7][8]

  • Fluorescence Measurement:

    • After incubation, remove the JC-1 solution and wash the cells once with 100 µL of warm PBS.

    • Add 100 µL of PBS or culture medium to each well.

    • Measure the fluorescence intensity using a plate reader.

      • Green fluorescence (monomers): Excitation ~485 nm, Emission ~530 nm.

      • Red fluorescence (aggregates): Excitation ~540 nm, Emission ~590 nm.[8]

  • Data Analysis: Calculate the ratio of red to green fluorescence intensity for each well. A decrease in this ratio indicates mitochondrial depolarization.

Measurement of Mitochondrial Reactive Oxygen Species (ROS) with MitoSOX Red

This protocol uses MitoSOX Red, a fluorescent probe that selectively detects superoxide in the mitochondria of live cells.

Materials:

  • This compound stock solution

  • H295R cells

  • Cell culture medium

  • Black, clear-bottom 96-well plates

  • MitoSOX Red reagent (stock solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or PBS

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the JC-1 protocol.

  • MitoSOX Red Staining:

    • Prepare a fresh working solution of MitoSOX Red in HBSS or serum-free medium. A final concentration of 1-5 µM is recommended.[9]

    • Remove the treatment medium and wash the cells once with warm PBS.

    • Add 100 µL of the MitoSOX Red working solution to each well.

    • Incubate the plate at 37°C for 10-30 minutes, protected from light.[10]

  • Fluorescence Measurement:

    • After incubation, remove the MitoSOX Red solution and wash the cells three times with warm PBS.

    • Add 100 µL of PBS or culture medium to each well.

    • Measure the fluorescence intensity using a plate reader (Excitation ~510 nm, Emission ~580 nm) or analyze by flow cytometry.

  • Data Analysis: An increase in fluorescence intensity relative to the vehicle control indicates an increase in mitochondrial superoxide production.

Quantification of Cellular ATP Levels using CellTiter-Glo®

This protocol employs a luminescent assay to quantify ATP, which is an indicator of metabolically active cells. A decrease in ATP levels is a hallmark of mitochondrial dysfunction.

Materials:

  • This compound stock solution

  • H295R cells

  • Cell culture medium

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed H295R cells in an opaque-walled 96-well plate and treat with this compound as described in steps 1 and 2 of the JC-1 protocol.

  • Assay Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.[11][12][13] Allow the reagent to equilibrate to room temperature before use.

  • Lysis and Luminescence Measurement:

    • Equilibrate the cell plate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[13]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[11][13]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11][13]

    • Measure the luminescence using a luminometer.

  • Data Analysis: A decrease in the luminescent signal in treated cells compared to the vehicle control indicates a reduction in cellular ATP levels.

References

Application of AT-101 in Cancer Cell Lines: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Note on nomenclature: The initial search for "Trap-101 hydrochloride" did not yield a matching compound. Based on the retrieved scientific literature, it is highly probable that the intended compound of interest is AT-101 , the R-(-)-enantiomer of gossypol. AT-101 is a well-documented small molecule inhibitor of the Bcl-2 family of anti-apoptotic proteins. This document will proceed with the detailed application notes and protocols for AT-101.

Introduction

AT-101 is a potent BH3 mimetic that targets the anti-apoptotic proteins of the Bcl-2 family, including Bcl-2, Bcl-XL, and Mcl-1.[1] By binding to the BH3 domain of these proteins, AT-101 disrupts their ability to sequester pro-apoptotic proteins like Bax and Bak, thereby promoting the intrinsic pathway of apoptosis.[1] This mechanism of action has positioned AT-101 as a promising therapeutic agent in various cancers that overexpress anti-apoptotic Bcl-2 family members, a common mechanism of chemoresistance.[1] Research has demonstrated its efficacy in a range of cancer cell lines, including leukemia, glioblastoma, breast cancer, and ovarian cancer.[2][3][4][5][6]

Data Presentation

Table 1: In Vitro Efficacy of AT-101 in Various Cancer Cell Lines
Cell LineCancer TypeParameterValueExposure TimeReference
KG1α (CD34+CD38-)Acute Myeloid LeukemiaEC502.45 - 76.00 µmol/L24 h[2]
Kasumi-1 (CD34+CD38-)Acute Myeloid LeukemiaEC502.45 - 76.00 µmol/L24 h[2]
Primary CD34+ AML blastsAcute Myeloid LeukemiaEC502.45 - 76.00 µmol/L24 h[2]
U87MGGlioblastomaIC504.3 µM72 h[7]
SNB19GlioblastomaIC5012.0 µM72 h[7]
GSCs-5Glioblastoma Initiating CellsIC504.9 µM21 days (sphere formation)[7]
BT50EFGlioblastoma Initiating CellsIC5010.2 µM21 days (sphere formation)[7]
Ovarian Cancer CellsOvarian Cancer--48 h[6]
Chronic Lymphocytic Leukemia (CLL) cellsChronic Lymphocytic Leukemia% ApoptosisMedian 72%24 h (at 20 µM)[8]

Signaling Pathways

AT-101 primarily induces apoptosis through the intrinsic pathway by inhibiting the anti-apoptotic Bcl-2 family proteins. This leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation. Additionally, AT-101 has been shown to activate the SAPK/JNK signaling pathway, which is also implicated in its pro-apoptotic effects.[9]

AT101_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm AT101 AT-101 Bcl2_family Anti-apoptotic Bcl-2 (Bcl-2, Bcl-XL, Mcl-1) AT101->Bcl2_family Inhibition SAPK_JNK SAPK/JNK Pathway AT101->SAPK_JNK Activation Bax_Bak Pro-apoptotic (Bax, Bak) Bcl2_family->Bax_Bak Inhibition MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak->MOMP Induction CytoC Cytochrome c MOMP->CytoC Release Caspase9 Caspase-9 CytoC->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution SAPK_JNK->Apoptosis Contribution

Caption: Signaling pathway of AT-101 inducing apoptosis.

Experimental Protocols

Experimental Workflow for Assessing AT-101 Efficacy

Experimental_Workflow cluster_assays Cellular Assays start Start: Cancer Cell Culture treatment Treat cells with varying concentrations of AT-101 start->treatment incubation Incubate for defined time periods (e.g., 24, 48, 72 hours) treatment->incubation viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI staining via Flow Cytometry) incubation->apoptosis western Western Blot Analysis (e.g., Bcl-2 family, Caspases) incubation->western data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis western->data_analysis end End: Determine IC50/EC50 and mechanism of action data_analysis->end

Caption: General experimental workflow for evaluating AT-101.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of AT-101 on cancer cells and calculate the IC50 value.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • AT-101 (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of AT-101 in complete medium.

  • Remove the medium from the wells and add 100 µL of the AT-101 dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest AT-101 concentration).

  • Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C, 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

Objective: To quantify the percentage of apoptotic and necrotic cells after AT-101 treatment.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • AT-101

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the desired concentrations of AT-101 for the specified time. Include a vehicle control.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each tube.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

Protocol 3: Western Blot Analysis

Objective: To investigate the effect of AT-101 on the expression levels of key apoptosis-related proteins.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • AT-101

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bcl-2, Mcl-1, Bcl-XL, cleaved Caspase-3, PARP, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and treat with AT-101 as described previously.

  • Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • Prepare protein lysates by adding Laemmli sample buffer and boiling for 5-10 minutes.

  • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL reagent and visualize the protein bands using an imaging system. β-actin is commonly used as a loading control.

References

Application Notes and Protocols for Trap-101 Hydrochloride-Induced Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trap-101 hydrochloride, also known as AT-101, is the R-(-)-enantiomer of gossypol, a natural polyphenolic compound. It functions as a potent small molecule inhibitor of the anti-apoptotic B-cell lymphoma 2 (Bcl-2) family of proteins. By acting as a BH3 mimetic, this compound binds to the BH3 domain of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Mcl-1, thereby neutralizing their inhibitory effect on pro-apoptotic proteins like Bax and Bak.[1][2] This disruption of the balance between pro- and anti-apoptotic proteins leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.[1][3] Furthermore, this compound has been shown to activate the SAPK/JNK signaling pathway, which can also contribute to the induction of apoptosis.[3][4] These application notes provide detailed protocols for utilizing this compound to induce apoptosis in cancer cell lines and for the subsequent analysis of the apoptotic process.

Data Presentation

The efficacy of this compound in inducing cell death varies across different cancer cell lines. The half-maximal inhibitory concentration (IC50) and effective dose (ED50) values from various studies are summarized below.

Cell LineCancer TypeIC50/ED50 (µM)Incubation Time (hours)Reference
Jurkat T cellsHuman leukemic T cells1.9 (ED50)24[4]
U937 cellsHuman leukemic cells2.4 (ED50)24[4]
B-cell lymphoma cell linesB-cell lymphoma1 - 10 (IC50)Not Specified[2]
Head and Neck Squamous Cell Carcinoma (HNSCC)Head and Neck Cancer2 - 10 (IC50)144 (6 days)[5]
Primary AML blasts (CD34+)Acute Myeloid Leukemia2.45 - 76.00 (EC50)24[1]

Experimental Protocols

Preparation of this compound Stock and Working Solutions

Materials:

  • This compound (AT-101) powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

Protocol:

  • Stock Solution Preparation (10 mM):

    • This compound is soluble in DMSO.[6][7]

    • To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in sterile DMSO. For example, for a compound with a molecular weight of 578.06 g/mol (as gossypol acetic acid), dissolve 5.78 mg in 1 mL of DMSO.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C for long-term storage.[6]

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution at room temperature.

    • Dilute the stock solution to the desired final concentration using pre-warmed complete cell culture medium. For example, to prepare a 10 µM working solution, dilute the 10 mM stock solution 1:1000 in culture medium.

    • It is recommended to prepare fresh working solutions for each experiment.

Cell Culture and Apoptosis Induction Protocol

Materials:

  • Cancer cell line of interest (e.g., Jurkat, MCF-7, MDA-MB-231)

  • Complete cell culture medium

  • Tissue culture plates or flasks

  • This compound working solution

  • Vehicle control (e.g., complete cell culture medium with the same final concentration of DMSO as the highest concentration of this compound used)

  • Incubator (37°C, 5% CO2)

Protocol:

  • Cell Seeding:

    • Culture cells in complete medium in a 37°C, 5% CO2 incubator.

    • Seed the cells in tissue culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment. A typical seeding density is 0.5 x 10^6 to 1 x 10^6 cells/mL.

  • Treatment:

    • Allow the cells to adhere and stabilize for 24 hours after seeding.

    • Remove the old medium and replace it with fresh medium containing the desired concentrations of this compound. It is advisable to test a range of concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM) to determine the optimal concentration for your cell line.

    • For the negative control, treat cells with the vehicle (medium with DMSO) only.

    • A positive control for apoptosis induction, such as staurosporine or etoposide, can also be included.

  • Incubation:

    • Incubate the cells for a predetermined period. The optimal incubation time can vary depending on the cell line and the concentration of this compound, but a common range is 24 to 72 hours.[2] A time-course experiment is recommended to determine the optimal time point.

  • Cell Harvesting:

    • After incubation, harvest the cells. For adherent cells, collect the supernatant (containing floating apoptotic cells) and then detach the adherent cells using trypsin. Combine the supernatant and the detached cells. For suspension cells, collect the entire cell suspension.

    • Centrifuge the cell suspension to pellet the cells.

    • Wash the cells with ice-cold PBS.

Assessment of Apoptosis by Annexin V-FITC/Propidium Iodide (PI) Staining and Flow Cytometry

Materials:

  • Harvested cells (treated and control)

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Staining:

    • Resuspend the washed cell pellets in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • Set up the flow cytometer with appropriate compensation for FITC and PI channels.

    • Acquire data for at least 10,000 events per sample.

    • Analyze the data to distinguish between:

      • Live cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

Western Blot Analysis of Apoptosis-Related Proteins

Materials:

  • Harvested cells (treated and control)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-cleaved PARP, anti-phospho-JNK, anti-JNK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • Protein Extraction:

    • Lyse the cell pellets in lysis buffer on ice.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody of interest overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Use β-actin as a loading control to ensure equal protein loading.

Mandatory Visualization

Trap101_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Trap101 This compound Bcl2_family Anti-apoptotic Bcl-2 Family (Bcl-2, Bcl-xL, Mcl-1) Trap101->Bcl2_family inhibits JNK_pathway SAPK/JNK Pathway Trap101->JNK_pathway activates Bax_Bak Pro-apoptotic Proteins (Bax, Bak) Bcl2_family->Bax_Bak inhibits cytochrome_c Cytochrome c Bax_Bak->cytochrome_c release JNK_pathway->Bax_Bak activates caspase9 Caspase-9 caspase3 Caspase-3 caspase9->caspase3 activates PARP PARP caspase3->PARP cleaves apoptosis Apoptosis caspase3->apoptosis cleaved_PARP Cleaved PARP PARP->cleaved_PARP cytochrome_c->caspase9 activates

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental_Workflow cluster_setup Experiment Setup cluster_analysis Apoptosis Analysis cluster_data Data Interpretation cell_culture 1. Cell Culture (Seed cells in plates) treatment 2. Treatment (Add Trap-101 or vehicle) cell_culture->treatment incubation 3. Incubation (24-72 hours) treatment->incubation harvest 4. Cell Harvesting incubation->harvest flow_cytometry 5a. Flow Cytometry (Annexin V/PI Staining) harvest->flow_cytometry western_blot 5b. Western Blot (Protein Analysis) harvest->western_blot flow_data Apoptotic Cell Percentage flow_cytometry->flow_data wb_data Protein Expression Levels western_blot->wb_data

Caption: Experimental workflow for apoptosis induction and analysis.

References

Application Note: Quantitative Determination of Trap-101 Hydrochloride in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Trap-101 hydrochloride in human plasma. The protocol employs a straightforward protein precipitation method for sample preparation, followed by rapid and selective chromatographic separation on a reverse-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with electrospray ionization (ESI), providing high sensitivity and specificity. The method has been validated according to established bioanalytical guidelines and is suitable for pharmacokinetic studies and drug monitoring in a research setting.

Introduction

This compound is a nociceptin/orphanin FQ (NOP) receptor antagonist, a class of compounds being investigated for various therapeutic applications.[1][2][3] The development of a reliable and sensitive bioanalytical method is crucial for the pharmacokinetic and pharmacodynamic evaluation of this compound in drug discovery and development.[4] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological matrices due to its high selectivity, sensitivity, and speed.[4][5][6] This document provides a detailed protocol for the quantification of this compound in human plasma, including sample preparation, LC-MS/MS conditions, and method validation parameters.

Experimental

Materials and Reagents
  • This compound (≥98% purity)[7][8]

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog of Trap-101 or a structurally similar compound)

  • Human plasma (K2-EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[6]

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Pipettes

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from human plasma.[9][10][11]

  • Allow all solutions and samples to thaw to room temperature.

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard (IS) working solution.

  • Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[11]

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

G cluster_prep Sample Preparation Workflow plasma 100 µL Human Plasma is Add 20 µL Internal Standard plasma->is precip Add 300 µL Acetonitrile (0.1% Formic Acid) is->precip vortex Vortex for 1 minute precip->vortex centrifuge Centrifuge at 14,000 rpm for 10 min vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject G cluster_lcms LC-MS/MS System Configuration lc HPLC System esi ESI Source lc->esi q1 Quadrupole 1 (Q1) Precursor Ion Selection esi->q1 q2 Quadrupole 2 (Q2) Collision Cell q1->q2 q3 Quadrupole 3 (Q3) Product Ion Selection q2->q3 detector Detector q3->detector G cluster_pathway NOP Receptor Antagonism trap101 Trap-101 nop NOP Receptor (GPCR) trap101->nop gprotein G-protein (Gi/Go) block Blocked nop->block ac Adenylyl Cyclase ion Ion Channel Modulation camp cAMP Production block->gprotein X

References

Application Notes and Protocols for TTI-101 in Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TTI-101 is a first-in-class, orally bioavailable, small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). STAT3 is a transcription factor that plays a critical role in tumor cell survival, proliferation, metastasis, and immune evasion. Its constitutive activation is observed in a wide range of human cancers, including hepatocellular carcinoma (HCC), as well as in fibrotic diseases like idiopathic pulmonary fibrosis (IPF). These application notes provide an overview of the preclinical rationale and clinical investigation of TTI-101 in combination with other therapeutic agents. While "Trap-101 hydrochloride" appears to be a misnomer, extensive research points to TTI-101 as the compound of interest.

Mechanism of Action: STAT3 Inhibition

TTI-101 selectively targets the SH2 domain of STAT3, a critical component for its activation and dimerization. By binding to this domain, TTI-101 prevents the phosphorylation of STAT3 at the tyrosine 705 residue, a key step in its activation cascade. This inhibition blocks the subsequent homodimerization and nuclear translocation of STAT3, thereby preventing the transcription of its target genes involved in oncogenesis and fibrosis.

STAT3_Inhibition_by_TTI_101 Mechanism of Action of TTI-101 cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine/Growth Factor Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation pSTAT3 pSTAT3 (active) STAT3_inactive->pSTAT3 TTI101 TTI-101 TTI101->STAT3_inactive Inhibition of Phosphorylation STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation Gene_Transcription Gene Transcription (Proliferation, Survival, Angiogenesis, etc.) Nucleus->Gene_Transcription

Fig. 1: TTI-101 inhibits the STAT3 signaling pathway.

Combination Therapy in Oncology

The inhibition of STAT3 by TTI-101 can modulate the tumor microenvironment, making it more susceptible to other anti-cancer therapies. Preclinical and clinical studies are exploring the synergistic effects of TTI-101 with immune checkpoint inhibitors and anti-angiogenic agents.

TTI-101 in Combination with Immune Checkpoint Inhibitors (e.g., Pembrolizumab, Atezolizumab)

Rationale: STAT3 activation in tumor cells can upregulate the expression of PD-L1, a ligand that binds to the PD-1 receptor on T cells, leading to T-cell exhaustion and immune evasion. By inhibiting STAT3, TTI-101 can reduce PD-L1 expression on tumor cells, potentially enhancing the anti-tumor activity of immune checkpoint inhibitors like pembrolizumab (anti-PD-1) and atezolizumab (anti-PD-L1). Preclinical studies in a humanized hepatocellular carcinoma mouse model have demonstrated the potential synergy of TTI-101 with immune checkpoint inhibition.[1][2]

Clinical Investigation: A Phase 1b/2 clinical trial (NCT05440708) is currently evaluating the safety and efficacy of TTI-101 in combination with pembrolizumab for patients with advanced HCC who have progressed on prior anti-PD-(L)1 based therapy. Another cohort in the same study is investigating TTI-101 in combination with atezolizumab and bevacizumab in treatment-naïve patients.[1][2]

Preclinical Data Summary:

Cell LineCombinationEffectReference
K-ras mutant lung cancer mouse model (CC-LR)TTI-101 + anti-PD-1Trend towards reduced surface tumor number[3]
Vemurafenib-resistant melanomaSTAT3 inhibitor (APTSTAT3-9R) + anti-PD-1Enhanced suppression of tumor growth, increased CD8+ T cell infiltration[4]

Experimental Protocol: In Vivo Xenograft Model for Combination with Anti-PD-1

This protocol is a general guideline based on standard practices for evaluating combination therapies in xenograft models.

Xenograft_Workflow In Vivo Xenograft Study Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis start Start cell_culture Culture human cancer cell line (e.g., HeLa) start->cell_culture end End implantation Subcutaneous implantation of cells into nude mice cell_culture->implantation tumor_growth Allow tumors to reach a palpable size (e.g., 100-150 mm³) implantation->tumor_growth randomization Randomize mice into treatment groups tumor_growth->randomization treatment Administer treatments: - Vehicle Control - TTI-101 alone - Anti-PD-1 alone - TTI-101 + Anti-PD-1 randomization->treatment monitoring Monitor tumor volume and body weight treatment->monitoring euthanasia Euthanize mice at study endpoint monitoring->euthanasia Endpoint reached tissue_collection Collect tumors and tissues for further analysis euthanasia->tissue_collection data_analysis Analyze tumor growth inhibition and biomarker expression tissue_collection->data_analysis data_analysis->end

Fig. 2: Workflow for a preclinical in vivo combination study.
  • Cell Culture: Culture a suitable human cancer cell line (e.g., HeLa for cervical cancer) in appropriate media and conditions.[5]

  • Animal Model: Use immunodeficient mice (e.g., nude mice) for xenograft studies.

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL PBS) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 mice per group):

    • Group 1: Vehicle control

    • Group 2: TTI-101 (dose and schedule to be determined by preliminary studies)

    • Group 3: Anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneally, twice a week)

    • Group 4: TTI-101 + Anti-PD-1 antibody

  • Treatment Administration: Administer TTI-101 orally and the anti-PD-1 antibody via intraperitoneal injection according to the established schedule.

  • Data Collection: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: Euthanize mice when tumors reach the maximum allowed size, or at the end of the study period.

  • Tissue Analysis: Excise tumors and perform immunohistochemistry for biomarkers such as Ki-67 (proliferation), cleaved caspase-3 (apoptosis), and CD8 (T-cell infiltration).

TTI-101 in Combination with Anti-Angiogenic Therapy (e.g., Bevacizumab)

Rationale: STAT3 signaling can promote angiogenesis by upregulating the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF). Combining a STAT3 inhibitor like TTI-101 with an anti-VEGF agent such as bevacizumab could provide a dual blockade of tumor angiogenesis. A clinical trial is investigating TTI-101 in combination with atezolizumab and bevacizumab for HCC.[1][2]

Combination Therapy in Idiopathic Pulmonary Fibrosis (IPF)

TTI-101 in Combination with Nintedanib

Rationale: STAT3 is implicated in the pathogenesis of IPF by promoting fibroblast proliferation and differentiation into myofibroblasts, leading to excessive extracellular matrix deposition and lung scarring. Nintedanib is an approved treatment for IPF that targets multiple tyrosine kinases involved in fibrotic processes. Preclinical studies in animal models of IPF have shown that TTI-101 can reverse scarring and restore lung function.[6] Combining TTI-101 with nintedanib may offer a complementary mechanism to inhibit fibrosis.

Clinical Investigation: The REVERTIPF clinical trial (NCT05671835) is a Phase 2 study evaluating the safety and efficacy of TTI-101 alone or in combination with nintedanib in adults with IPF.[6][7][8] Preliminary data from this trial indicated that the study did not meet its goals, with higher discontinuation rates in the combination arm, primarily due to gastrointestinal adverse events.[9]

Preclinical Data Summary:

ModelCombinationEffectReference
Bleomycin-induced lung fibrosis in miceNintedanib + Pexidartinib (CSF1R inhibitor)Greater reduction in fibrotic lesions compared to monotherapy[10]
Bleomycin-induced pulmonary fibrosis in miceHeterophyllin B + NintedanibEnhanced efficacy and reduced gastrointestinal toxicity[11]

Experimental Protocol: In Vitro Fibroblast Proliferation Assay

This protocol provides a general method for assessing the anti-proliferative effects of TTI-101 and nintedanib on lung fibroblasts.

  • Cell Culture: Culture human lung fibroblasts (e.g., IMR-90) in appropriate growth medium.

  • Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a dose-response matrix of TTI-101 and nintedanib, both alone and in combination. Include a vehicle control group.

  • Incubation: Incubate the cells for 72 hours.

  • Cell Viability Assessment: Use a cell viability assay such as the MTT or CellTiter-Glo assay to determine the percentage of viable cells in each treatment group compared to the vehicle control.

  • Data Analysis: Calculate the IC50 for each drug alone and analyze the combination data using software that can determine synergy (e.g., CompuSyn for calculating the Combination Index).

Conclusion

TTI-101, as a potent STAT3 inhibitor, holds promise for combination therapies in both oncology and fibrotic diseases. The ongoing clinical trials will provide valuable data on the safety and efficacy of these combinations. The provided protocols offer a starting point for researchers to further investigate the synergistic potential of TTI-101 with other therapeutic agents in preclinical settings.

Disclaimer: These application notes are for informational purposes only and are not intended as a substitute for professional medical advice, diagnosis, or treatment. Always seek the advice of your physician or other qualified health provider with any questions you may have regarding a medical condition. The experimental protocols are intended for use by trained laboratory personnel.

References

Troubleshooting & Optimization

Trap-101 hydrochloride solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trap-101 hydrochloride. The information is designed to address common challenges, with a focus on solubility issues, to ensure successful experimental outcomes.

Troubleshooting Guide: Solubility Issues

This compound can present solubility challenges that may impact experimental results. This guide offers solutions to common problems encountered when preparing solutions of this compound.

Problem 1: Difficulty dissolving this compound in aqueous solutions.

Users may find that this compound does not readily dissolve in water or aqueous buffers, despite some reports indicating aqueous solubility.

  • Root Cause Analysis:

    • pH: The solubility of hydrochloride salts is often pH-dependent. As a salt of a weak base, this compound is expected to be more soluble in acidic conditions. In neutral or alkaline solutions, it may convert to the less soluble free base form.

    • Common Ion Effect: The presence of chloride ions in the solvent (e.g., from HCl used for pH adjustment or from a saline buffer) can decrease the solubility of hydrochloride salts.[1]

    • Kinetics of Dissolution: The rate of dissolution may be slow, requiring energy input to overcome the lattice energy of the crystalline solid.

  • Solutions:

    • pH Adjustment: Prepare the aqueous solution at a slightly acidic pH (e.g., pH 4-6). Avoid highly acidic conditions (pH < 3) where the common ion effect from HCl may become significant.

    • Use of Co-solvents: For in vitro stock solutions, consider using a small percentage of an organic co-solvent such as DMSO or ethanol before adding the aqueous medium.

    • Physical Assistance:

      • Sonication: As recommended by some suppliers, sonicating the solution can help break down solid particles and enhance dissolution.

      • Vortexing: Vigorous mixing can aid in the dissolution process.

      • Gentle Heating: Warming the solution to 37°C may improve solubility. Always check the compound's stability at elevated temperatures before proceeding.

Problem 2: Precipitation of this compound upon dilution of a stock solution.

A common issue is the "crashing out" of the compound when a concentrated stock solution (e.g., in DMSO) is diluted into an aqueous buffer for an experiment.

  • Root Cause Analysis:

    • Solvent Polarity Change: The drastic change in solvent polarity upon dilution can cause the compound to precipitate as it is no longer soluble in the final, predominantly aqueous, environment.

    • Supersaturation: The initial mixture may be supersaturated, leading to precipitation over time.

  • Solutions:

    • Lower Stock Concentration: Prepare a less concentrated initial stock solution in the organic solvent.

    • Stepwise Dilution: Dilute the stock solution gradually into the aqueous buffer while vortexing.

    • Inclusion of Surfactants: For in vivo formulations or some in vitro assays, the addition of a biocompatible surfactant like Tween 80 can help maintain the compound's solubility. A common vehicle for similar compounds is a mixture of DMSO, Tween 80, and saline.

    • Formulation with Excipients: For preclinical studies, formulating this compound with solubilizing agents such as PEG300 can improve its solubility and stability in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound?

There are conflicting reports on the solubility of this compound. One source indicates a solubility of less than 21.7 mg/mL in DMSO, while another suggests a solubility of at least 10 mg/mL in water.[2] This discrepancy may be due to differences in the solid form of the compound (e.g., polymorphs) or the experimental conditions used for measurement. It is recommended to perform small-scale solubility tests under your specific experimental conditions.

Q2: What are the recommended solvents for preparing stock solutions of this compound?

For a concentrated stock solution, Dimethyl Sulfoxide (DMSO) or ethanol are recommended starting points. Based on data from the structurally similar NOP receptor antagonist J-113397, solubility in the range of 10-50 mM in DMSO or ethanol can be expected.

Q3: How should I prepare this compound for in vivo studies?

A common formulation for poorly soluble drugs intended for in vivo administration involves a vehicle system. A suggested starting point, based on formulations used for other NOP receptor antagonists, is a three-component system:

  • 5% DMSO

  • 5% Tween 80

  • 90% Saline or PBS

The compound should first be dissolved in DMSO, followed by the addition of Tween 80, and then the saline or PBS should be added dropwise while vortexing.

Q4: Can I heat the solution to improve the solubility of this compound?

Gentle heating (e.g., to 37°C) can be attempted to increase solubility. However, it is crucial to first ascertain the thermal stability of this compound to avoid degradation. It is recommended to perform a stability test on a small sample before applying heat to your entire stock.

Q5: Why is my this compound solution cloudy?

Cloudiness or turbidity indicates that the compound is not fully dissolved and may exist as a fine suspension. This can be due to reaching the solubility limit in the chosen solvent, precipitation upon dilution, or the use of an inappropriate solvent. Refer to the troubleshooting guide for solutions to address this issue.

Data Presentation

The following table summarizes the available solubility data for this compound and a structurally related NOP receptor antagonist, J-113397.

CompoundSolventReported SolubilityConcentration (mM)Source
This compound DMSO< 21.7 mg/mL< 50
Water≥ 10 mg/mL≥ 23[2]
J-113397 DMSOSoluble to 50 mM50
EthanolSoluble to 50 mM50
DMSO10 mM10

Note: The molecular weight of this compound is 434.02 g/mol .

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh out 4.34 mg of this compound powder.

  • Solvent Addition: Add 1 mL of high-purity DMSO to the powder.

  • Dissolution:

    • Vortex the mixture vigorously for 1-2 minutes.

    • If the solid is not fully dissolved, place the vial in an ultrasonic bath and sonicate for 5-10 minutes.

    • Visually inspect the solution against a light source to ensure there are no visible particles.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a 100 µM Working Solution in Aqueous Buffer

  • Prepare Stock: Start with a 10 mM stock solution of this compound in DMSO (as described in Protocol 1).

  • Dilution:

    • Dispense 990 µL of your desired aqueous buffer (e.g., PBS, pH 7.4) into a microcentrifuge tube.

    • Add 10 µL of the 10 mM DMSO stock solution to the buffer.

    • Immediately vortex the solution for 30 seconds to ensure rapid and uniform mixing.

  • Observation: Observe the solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.

Visualizations

Below are diagrams illustrating key concepts related to the use of this compound.

G cluster_workflow Experimental Workflow for Solution Preparation Start Start Weigh_Compound Weigh Trap-101 HCl Start->Weigh_Compound Add_Solvent Add Primary Solvent (e.g., DMSO) Weigh_Compound->Add_Solvent Dissolve Vortex / Sonicate Add_Solvent->Dissolve Check_Solubility Fully Dissolved? Dissolve->Check_Solubility Dilute Dilute into Aqueous Buffer Check_Solubility->Dilute Yes Troubleshoot Troubleshoot (See Guide) Check_Solubility->Troubleshoot No Final_Solution Ready for Experiment Dilute->Final_Solution NOP_Signaling cluster_membrane Cell Membrane NOP_Receptor NOP Receptor G_Protein Gαi/o Protein NOP_Receptor->G_Protein Activates (blocked by Trap-101) AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Ca²⁺ Channel G_Protein->Ca_Channel Inhibits K_Channel K⁺ Channel G_Protein->K_Channel Activates MAPK MAPK Pathway G_Protein->MAPK Activates Trap_101 Trap-101 HCl (Antagonist) Trap_101->NOP_Receptor Blocks cAMP ↓ cAMP AC->cAMP Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx Neuronal_Activity ↓ Neuronal Activity Ca_Influx->Neuronal_Activity K_Efflux ↑ K⁺ Efflux (Hyperpolarization) K_Channel->K_Efflux K_Efflux->Neuronal_Activity

References

Optimizing Trap-101 Hydrochloride for Your Research: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Trap-101 hydrochloride in their experiments. Here you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective antagonist of the Nociceptin/Orphanin FQ (NOP) receptor.[1][2][3] The NOP receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand Nociceptin/Orphanin FQ (N/OFQ), modulates various cellular processes. As an antagonist, this compound blocks the binding of N/OFQ to the NOP receptor, thereby inhibiting its downstream signaling pathways.

Q2: What are the key signaling pathways affected by this compound?

By blocking the NOP receptor, this compound primarily interferes with signaling cascades initiated by N/OFQ. The NOP receptor is known to couple to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4][5] Activation of the NOP receptor can also modulate ion channels, such as inhibiting N-type calcium channels and activating G protein-coupled inwardly rectifying potassium (GIRK) channels.[1][2] Furthermore, NOP receptor activation has been linked to the stimulation of mitogen-activated protein kinase (MAPK) pathways.[1][5] this compound is expected to counteract these effects.

Q3: What is a recommended starting concentration for this compound in in vitro experiments?

The optimal concentration of this compound is highly dependent on the specific cell type, assay, and experimental conditions. A general recommendation is to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) for your particular system. Based on published data for other NOP receptor antagonists and ligands, a starting concentration range of 1 nM to 10 µM is often used for initial experiments. For instance, studies with the endogenous ligand nociceptin have used concentrations ranging from 0.01 to 100 nM in cell culture.[6]

Q4: How should I prepare and store this compound solutions?

This compound is reported to be soluble in DMSO at concentrations less than 21.7 mg/mL.[1] For cell culture experiments, it is crucial to prepare a concentrated stock solution in a suitable solvent like DMSO and then dilute it to the final working concentration in your culture medium. Ensure the final concentration of the solvent in the culture medium is minimal (typically <0.1%) to avoid solvent-induced cytotoxicity. Stock solutions should be stored at -20°C or -80°C as recommended by the supplier to maintain stability.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Problem Potential Cause Recommended Solution
Low or no antagonist activity observed Suboptimal Concentration: The concentration of this compound may be too low to effectively block the NOP receptor in your experimental setup.Perform a dose-response experiment to determine the optimal inhibitory concentration. Start with a broad range (e.g., 1 nM to 10 µM) and then narrow it down based on the initial results.
Compound Degradation: Improper storage or handling may have led to the degradation of this compound.Ensure the compound is stored correctly (e.g., at -20°C or -80°C) and protected from light if it is light-sensitive. Prepare fresh dilutions from a new stock solution for each experiment.
Low NOP Receptor Expression: The cell line you are using may have low or no expression of the NOP receptor.Verify NOP receptor expression in your cell line using techniques like RT-PCR, Western blot, or flow cytometry. Consider using a cell line known to express the NOP receptor or a transiently transfected system.
High background signal or off-target effects High Concentration: The concentration of this compound may be too high, leading to non-specific binding and off-target effects.Lower the concentration of this compound. Refer to your dose-response curve to select a concentration that provides specific antagonism without causing non-specific effects.
Compound Purity: The this compound sample may contain impurities that are causing the observed effects.Use a high-purity grade of this compound. If possible, obtain the compound from a reputable supplier that provides a certificate of analysis.
Cell toxicity or death High Compound Concentration: this compound may be cytotoxic at high concentrations.Perform a cytotoxicity assay (e.g., MTT, LDH assay) to determine the concentration at which this compound becomes toxic to your cells. Use concentrations below the toxic threshold in your functional assays.
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity.Ensure the final concentration of the solvent in the cell culture medium is below the toxic level for your specific cell line (typically <0.1% for DMSO). Include a vehicle control (medium with the same concentration of solvent) in your experiments.
Precipitation of the compound in culture medium Poor Solubility: this compound may have limited solubility in your cell culture medium, especially at higher concentrations.Visually inspect the medium for any signs of precipitation after adding this compound. If precipitation occurs, try lowering the concentration or preparing a fresh, more dilute stock solution. Sonication may also aid in dissolving the compound.[1]
Interaction with Media Components: The compound may be interacting with components of the culture medium, leading to precipitation.Consider using a different formulation of the culture medium or a serum-free medium if compatible with your cells.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve

This protocol outlines the general steps to determine the IC50 of this compound in a cell-based assay.

Materials:

  • Cells expressing the NOP receptor

  • Complete cell culture medium

  • This compound

  • DMSO (or other suitable solvent)

  • 96-well plates

  • Assay-specific reagents (e.g., for measuring cAMP levels, calcium influx, or cell viability)

  • Plate reader

Methodology:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound in the cell culture medium. A common approach is to perform 1:10 serial dilutions to cover a wide concentration range (e.g., 1 nM to 10 µM). Also, prepare a vehicle control containing the same final concentration of the solvent.

  • Treatment: Remove the old medium from the cells and add the prepared dilutions of this compound or the vehicle control.

  • Incubation: Incubate the plate for a predetermined period, which will depend on the specific assay being performed.

  • Assay Performance: Perform the specific assay to measure the desired biological response (e.g., add a NOP receptor agonist and then measure the downstream signaling).

  • Data Analysis: Measure the response using a plate reader. Normalize the data to the control wells and plot the response against the logarithm of the this compound concentration. Use a suitable software to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

Protocol 2: NOP Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound for the NOP receptor.

Materials:

  • Cell membranes prepared from cells expressing the NOP receptor

  • Radiolabeled NOP receptor ligand (e.g., [³H]Nociceptin)

  • This compound

  • Assay buffer

  • Glass fiber filters

  • Scintillation cocktail and counter

Methodology:

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound.

  • Incubation: Incubate the reaction mixture at room temperature for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration. The IC50 value can be determined from this curve, and the Ki value can be calculated using the Cheng-Prusoff equation.

Visualizing Key Processes

To aid in understanding the experimental workflows and signaling pathways involved, the following diagrams are provided.

G NOP Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular NOP NOP Receptor G_protein Gαi/o NOP->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates MAPK MAPK Pathway G_protein->MAPK Activates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx K_efflux ↑ K+ Efflux K_channel->K_efflux N_OFQ N/OFQ N_OFQ->NOP Binds & Activates Trap101 Trap-101 Trap101->NOP Binds & Blocks Downstream Downstream Cellular Effects cAMP->Downstream Ca_influx->Downstream K_efflux->Downstream MAPK->Downstream

Caption: NOP Receptor Signaling Pathway and the inhibitory action of Trap-101.

G Workflow for Determining Optimal Trap-101 Concentration Start Start Seed_Cells Seed NOP Receptor- Expressing Cells in 96-well Plate Start->Seed_Cells Prepare_Dilutions Prepare Serial Dilutions of Trap-101 (e.g., 1nM - 10µM) + Vehicle Control Seed_Cells->Prepare_Dilutions Treat_Cells Treat Cells with Trap-101 Dilutions Prepare_Dilutions->Treat_Cells Incubate Incubate for Defined Period Treat_Cells->Incubate Perform_Assay Perform Functional Assay (e.g., cAMP, Ca2+ flux) Incubate->Perform_Assay Read_Plate Read Plate Perform_Assay->Read_Plate Analyze_Data Analyze Data: Normalize to Control, Plot Dose-Response Curve Read_Plate->Analyze_Data Determine_IC50 Determine IC50/EC50 Analyze_Data->Determine_IC50 End End Determine_IC50->End

Caption: Experimental workflow for optimizing this compound concentration.

G Troubleshooting Logic for Low Antagonist Activity Start Problem: Low/No Antagonist Activity Check_Concentration Is the concentration optimized? Start->Check_Concentration Check_Compound Is the compound stable and pure? Check_Concentration->Check_Compound Yes Perform_Dose_Response Action: Perform Dose-Response Experiment Check_Concentration->Perform_Dose_Response No Check_Receptor Is the NOP receptor expressed and functional? Check_Compound->Check_Receptor Yes Use_Fresh_Stock Action: Use Fresh Stock, Verify Purity Check_Compound->Use_Fresh_Stock No Verify_Expression Action: Verify Receptor Expression (e.g., Western, PCR) Check_Receptor->Verify_Expression No Resolved Issue Resolved Check_Receptor->Resolved Yes Perform_Dose_Response->Check_Compound Use_Fresh_Stock->Check_Receptor Verify_Expression->Resolved

References

Technical Support Center: Investigating Off-Target Effects of Trap-101 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating the off-target effects of Trap-101 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the first step to assess the potential off-target profile of this compound?

A1: A recommended first step is to perform a broad in vitro kinase screen against a large panel of kinases.[1] This will provide a preliminary but comprehensive overview of the compound's selectivity and identify potential off-target kinases that may be inhibited with high affinity.[2]

Q2: My in vitro kinase profiling for this compound came back clean, but I still observe unexpected cellular phenotypes. What could be the reason?

A2: There are several possibilities. In vitro assays may not fully replicate the complex cellular environment. This compound might have off-targets that are not kinases. Additionally, downstream effects of inhibiting the primary target could paradoxically activate other signaling pathways.

Q3: How can I confirm if this compound is engaging its intended target and potential off-targets within a cellular context?

A3: A Cellular Thermal Shift Assay (CETSA) is a powerful method to verify target engagement in intact cells.[3][4][5][6][7] This assay measures the thermal stabilization of a protein upon ligand binding, providing direct evidence of interaction within a physiological setting.[3][5]

Q4: What are some unbiased approaches to identify potential off-targets of this compound?

A4: Unbiased methods like chemical proteomics can be employed to identify binding partners of this compound without prior assumptions. Additionally, computational approaches can predict potential off-target interactions based on the compound's structure. For a broader understanding of cellular changes, phosphoproteomics can reveal how the compound alters global cell signaling.

Troubleshooting Guides

Guide 1: Unexpected Cytotoxicity Observed with this compound

Issue: Treatment with this compound results in significant cytotoxicity at concentrations where the intended target is not expected to be inhibited, or in cell lines lacking the intended target.

Troubleshooting Steps:

  • Confirm On-Target Potency: Determine the IC50 of this compound against its purified intended target.

  • Assess Off-Target Kinase Inhibition: Perform a comprehensive kinase screen to identify potent off-target kinase interactions that could explain the cytotoxicity.[8]

  • Validate with Cellular Assays: Confirm the off-target kinase inhibition in a cellular context using methods like Western blotting to assess the phosphorylation status of known substrates of the off-target kinase.

  • Perform a Cellular Thermal Shift Assay (CETSA): This can confirm the engagement of potential off-target kinases in intact cells.[4][7]

Data Presentation:

Table 1: Kinase Selectivity Profile of this compound

Kinase TargetIC50 (nM)
Intended Target50
Off-Target Kinase A75
Off-Target Kinase B200
Off-Target Kinase C>10,000

Experimental Workflow:

G A Unexpected Cytotoxicity Observed B Perform Broad Kinase Profiling A->B C Identify Potent Off-Targets B->C D No Potent Off-Targets B->D E Validate Off-Target in Cellular Assays C->E F Investigate Non-Kinase Off-Targets D->F G Confirmed Off-Target Mediated Cytotoxicity E->G

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Guide 2: Discrepancy Between In Vitro and Cellular Assay Results

Issue: this compound shows high specificity in in vitro kinase assays but demonstrates a different activity profile in cell-based assays.

Troubleshooting Steps:

  • Confirm Cellular Target Engagement: Utilize CETSA to verify that this compound is binding to its intended target within the cell.[3][5]

  • Investigate Non-Kinase Off-Targets: The compound may be interacting with non-kinase proteins. Consider broader profiling techniques like receptor binding assays or chemical proteomics.[9][10]

  • Analyze Downstream Signaling: Perform phosphoproteomics to get a global view of how this compound affects cellular signaling pathways, which may reveal unexpected pathway activation or inhibition.

  • Consider Compound Metabolism: The compound may be metabolized in cells into a more or less active form.

Data Presentation:

Table 2: CETSA Results for Target Engagement

TreatmentTemperature (°C)Soluble Target Protein (Normalized)
Vehicle (DMSO)501.0
Vehicle (DMSO)550.4
Trap-101 (1 µM)501.0
Trap-101 (1 µM)550.8

Logical Diagram:

G A In Vitro Specificity B Cellular Off-Target Effects A->B C Confirm Cellular Target Engagement (CETSA) B->C D Investigate Non-Kinase Off-Targets B->D E Analyze Global Signaling (Phosphoproteomics) B->E

Caption: Investigating in vitro vs. cellular discrepancies.

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling Assay

Objective: To determine the selectivity of this compound by screening it against a large panel of purified kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to generate a range of concentrations for testing.

  • Assay Setup: Utilize a commercial kinase profiling service or an in-house panel of purified, recombinant kinases. In a multi-well plate, combine each kinase with its specific substrate and ATP.

  • Compound Incubation: Add this compound at the desired concentration (e.g., 1 µM for a single-point screen) to the kinase reaction mixtures. Include appropriate controls (e.g., no inhibitor, known inhibitor).

  • Reaction and Detection: Incubate the plates to allow the kinase reaction to proceed. Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: Calculate the percentage of kinase activity inhibited by the compound relative to the no-inhibitor control. Data is typically presented as a percentage of inhibition at a given concentration or as an IC50 value for more potent interactions.

Workflow Diagram:

G A Prepare Compound Dilutions B Set up Kinase Reactions A->B C Add Compound & Incubate B->C D Stop Reaction & Detect Signal C->D E Analyze Data & Determine % Inhibition D->E

Caption: In vitro kinase profiling workflow.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of this compound with its intended target and potential off-targets in intact cells.[3][5]

Methodology:

  • Cell Culture and Treatment: Culture cells to ~80-90% confluency. Treat cells with this compound or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.[3]

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes across a range of temperatures for a short duration (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.[5]

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation of Aggregated Proteins: Centrifuge the cell lysates to pellet the aggregated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melt curve. A shift in the melt curve in the presence of the compound indicates target engagement.[5]

G cluster_0 cluster_1 A Trap-101 B Target Protein A->B Binding C Trap-101-Target Complex E Denatured (Aggregated) Protein B->E F Stabilized Complex C->F D Heat D->B Denaturation D->C Stabilization

References

Technical Support Center: Troubleshooting Trap-101 Hydrochloride In Vivo Instability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Trap-101 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the in vivo instability of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, supplemented with detailed experimental protocols and visualizations to assist in your research.

Frequently Asked Questions (FAQs)

Q1: We are observing lower than expected plasma concentrations and high variability in our in vivo studies with this compound. What are the potential causes?

A1: Lower than expected plasma concentrations and high variability can stem from several factors related to the in vivo instability of this compound. The primary suspects are rapid metabolism and/or chemical degradation. This compound, containing a benzimidazole core and a piperidine ring, may be susceptible to enzymatic degradation in the liver and other tissues. The parent compound is often short-lived, with its metabolites being the predominant species found in tissues and excreta of treated animals.[1] Additionally, formulation-related issues can contribute to poor absorption and inconsistent results.

Q2: What are the likely metabolic pathways for this compound?

A2: While specific metabolic pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure which includes a benzimidazolone and a piperidine moiety, several metabolic transformations are plausible. The metabolism of benzimidazole-containing compounds is known to be heavily influenced by substituents on the benzimidazole nucleus and primarily involves two major enzyme systems: the cytochrome P-450 family and the microsomal flavin monooxygenases.[1]

Potential metabolic reactions for this compound could include:

  • Oxidation: The piperidine ring is susceptible to oxidation.[2] Strong oxidizing agents can attack the carbon-hydrogen bonds in the ring or the nitrogen atom itself, potentially leading to ring-opening or the formation of various oxidation products.[2]

  • Hydroxylation: Aromatic hydroxylation of the benzimidazolone ring system.

  • N-dealkylation: Cleavage of the ethyl group from the benzimidazolone nitrogen.

  • Conjugation: Glucuronidation or sulfation of hydroxylated metabolites.

Q3: How can we experimentally determine the in vivo stability of this compound?

A3: To experimentally assess the in vivo stability, a combination of in vitro and in vivo studies is recommended.

  • In Vitro Stability Assays:

    • Plasma Stability Assay: This assay will determine the chemical and enzymatic stability of this compound in plasma from the species used in your in vivo studies.

    • Liver Microsomal Stability Assay: This assay will evaluate the metabolic stability of the compound by exposing it to liver enzymes, primarily cytochrome P450s.[1]

  • In Vivo Pharmacokinetic (PK) Study: A well-designed PK study with serial blood sampling will provide crucial data on the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, including its half-life and clearance rate.

Q4: Our formulation of this compound appears to be unstable, showing precipitation over time. How can we improve its stability?

A4: As a hydrochloride salt, the solubility and stability of this compound in formulation can be sensitive to pH. Disproportionation, where the salt converts to the less soluble free base, can occur. To improve formulation stability, consider the following:

  • pH Adjustment: Maintain the pH of the formulation in a range where the hydrochloride salt is most stable and soluble.

  • Co-solvents and Excipients: Utilize pharmaceutically acceptable co-solvents (e.g., PEG 300, DMSO) and solubilizing agents (e.g., Tween 80) in your formulation.[3]

  • Protect from Light and High Temperatures: Some benzimidazole derivatives are known to be photosensitive in solution. Store formulations protected from light and at controlled temperatures.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Low Bioavailability Poor solubility or dissolution of the formulation.Optimize the formulation by adjusting pH, using co-solvents, or reducing particle size.
Rapid first-pass metabolism in the liver.Conduct a liver microsomal stability assay to assess metabolic rate. Consider alternative routes of administration (e.g., intravenous) to bypass first-pass metabolism in initial studies.
High Variability in Plasma Concentrations Inconsistent formulation (e.g., precipitation).Ensure the formulation is a homogenous solution or a stable suspension before and during administration.
Animal-to-animal differences in metabolism.Increase the number of animals per group to improve statistical power.
Rapid Clearance High metabolic instability.Perform in vitro metabolism studies (plasma and liver microsomes) to identify metabolic hotspots. Medicinal chemistry efforts can then be directed to modify these sites to improve stability.
Chemical degradation in the systemic circulation.Conduct a plasma stability assay to determine the half-life in plasma.

Experimental Protocols

Protocol 1: Plasma Stability Assay

Objective: To determine the stability of this compound in plasma.

Methodology:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Incubation:

    • Thaw plasma (from the relevant species, e.g., rat, mouse, human) at 37°C.

    • Spike the plasma with the this compound stock solution to a final concentration of 1 µM.

    • Incubate the samples at 37°C.

  • Time Points: Collect aliquots at 0, 15, 30, 60, and 120 minutes.

  • Reaction Termination: Stop the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate plasma proteins.

  • Analysis: Analyze the supernatant for the concentration of this compound using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-minute sample and determine the half-life (t½).

Protocol 2: Liver Microsomal Stability Assay

Objective: To assess the metabolic stability of this compound in the presence of liver microsomes.

Methodology:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Thaw liver microsomes (from the relevant species) on ice.

    • Prepare a NADPH regenerating system solution.

  • Incubation:

    • In a 96-well plate, combine liver microsomes, phosphate buffer (pH 7.4), and this compound (final concentration 1 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: Terminate the reaction at 0, 5, 15, 30, and 60 minutes by adding ice-cold acetonitrile with an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant for the concentration of this compound using a validated LC-MS/MS method.

  • Data Analysis: Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

Visualizations

experimental_workflow cluster_instability Observed In Vivo Instability cluster_troubleshooting Troubleshooting Steps cluster_assays In Vitro Assays cluster_outcome Outcome instability Low Bioavailability & High Variability formulation Formulation Optimization (pH, Excipients) instability->formulation Address Formulation Issues invitro In Vitro Stability Assays instability->invitro Investigate Metabolic/Chemical Stability invivo Pharmacokinetic (PK) Study formulation->invivo plasma_stability Plasma Stability invitro->plasma_stability microsomal_stability Liver Microsomal Stability invitro->microsomal_stability stable_compound Improved In Vivo Performance invivo->stable_compound Informed Decision Making plasma_stability->invivo microsomal_stability->invivo

Caption: Troubleshooting workflow for in vivo instability.

potential_metabolic_pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Trap101 This compound Oxidation Oxidation (Piperidine Ring) Trap101->Oxidation CYP450s, FMOs Hydroxylation Hydroxylation (Benzimidazolone Ring) Trap101->Hydroxylation CYP450s N_Dealkylation N-Dealkylation Trap101->N_Dealkylation Excretion Excretion Oxidation->Excretion Conjugation Glucuronidation / Sulfation Hydroxylation->Conjugation N_Dealkylation->Excretion Conjugation->Excretion logical_relationship instability In Vivo Instability low_pk Low Plasma Exposure instability->low_pk high_variability High Variability instability->high_variability metabolism Rapid Metabolism metabolism->instability degradation Chemical Degradation degradation->instability formulation Poor Formulation formulation->instability

References

How to prevent Trap-101 hydrochloride degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Trap-101 hydrochloride in solution. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-driven recommendations to ensure the stability and integrity of your this compound solutions.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound solutions.

Issue Possible Cause(s) Recommended Action(s)
Unexpected loss of compound activity or inconsistent experimental results. Degradation of this compound in the working solution.1. Prepare fresh working solutions daily from a frozen stock. 2. Verify the stability of the compound under your specific experimental conditions (e.g., temperature, media) by performing a stability study (see Experimental Protocol section). 3. Ensure the pH of your aqueous solution is maintained within a stable range, preferably slightly acidic to neutral, as significant pH shifts can affect hydrochloride salt stability.[1]
Visible precipitation or cloudiness in the solution upon thawing or during an experiment. 1. The solubility limit of this compound has been exceeded at a lower temperature. 2. The solvent is not ideal for long-term storage or the specific experimental conditions. 3. Repeated freeze-thaw cycles are compromising the solution's integrity.1. Thaw solutions slowly at room temperature and vortex gently to ensure complete re-dissolution.[1] 2. Consider storing stock solutions at a slightly lower concentration.[1] 3. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[2] 4. If using DMSO, be aware that it is hygroscopic and can absorb water over time, potentially affecting solubility.[3]
A noticeable color change in the stock or working solution. This often indicates chemical degradation or oxidation of the compound.[1]1. Discard the solution immediately. 2. Prepare a fresh stock solution. 3. To prevent photo-oxidation, store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.[1] 4. To minimize oxidation, consider purging the headspace of the storage vial with an inert gas like argon or nitrogen before sealing.[1]
Difficulty dissolving the lyophilized powder. The compound may have low solubility in the chosen solvent.According to supplier information, sonication is recommended to aid dissolution in DMSO.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term stability, lyophilized powder should be stored at -20°C for up to three years. Once reconstituted in a solvent such as DMSO, the stock solution should be stored at -80°C and is stable for up to one year. It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[2]

Q2: What is the best solvent for dissolving this compound?

A2: DMSO is a commonly used solvent for this compound. For in vivo experiments, co-solvent systems such as 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline/PBS are often employed to improve solubility and bioavailability. Always perform a vehicle control in your experiments to account for any effects of the solvent system.[3]

Q3: How can I minimize the degradation of this compound in my aqueous assay buffer?

A3: The stability of hydrochloride salts can be pH-dependent.[4] It is advisable to maintain the pH of your aqueous buffer in a slightly acidic to neutral range. Avoid highly basic conditions, which can lead to the deprotonation of the hydrochloride and potentially affect stability and solubility. If your experimental system allows, using a buffered solution is recommended to maintain a constant pH.[1]

Q4: Is this compound sensitive to light?

Q5: Can I store my working solution of this compound at 4°C?

A5: For short-term storage (i.e., over the course of a single day's experiment), 4°C may be acceptable. However, for any longer duration, it is recommended to store solutions at -20°C or -80°C to minimize degradation.[2][6] It is always best to prepare fresh working dilutions from a frozen stock solution immediately before use.

Quantitative Data Summary

The following table summarizes hypothetical stability data for this compound in a DMSO stock solution (10 mM) under various storage conditions. This data is representative of typical small molecule inhibitor stability and should be used as a guideline. For critical experiments, it is recommended to perform your own stability assessment.

Storage ConditionTimepointPercent Remaining (%)
-80°C (in dark) 1 month>99
3 months98
6 months97
12 months95
-20°C (in dark) 1 month99
3 months96
6 months92
12 months85
4°C (in dark) 24 hours98
72 hours91
1 week82
Room Temp (in dark) 8 hours95
24 hours85
Room Temp (exposed to light) 8 hours88
24 hours70

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution

This protocol outlines a method to determine the stability of this compound in a specific solvent or buffer over time using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound powder
  • High-purity solvent (e.g., DMSO, acetonitrile)
  • Aqueous buffer of choice (e.g., PBS, cell culture medium)
  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
  • Inert storage vials (amber glass or polypropylene)[1]

2. Procedure:

  • Prepare Initial Stock Solution (T=0):
  • Accurately weigh and dissolve this compound in the chosen solvent to create a concentrated stock solution (e.g., 10 mM in DMSO).
  • Prepare your experimental solution by diluting the stock solution to the final working concentration in your desired buffer.
  • Immediately take an aliquot of this solution. This will be your timepoint zero (T=0) sample.
  • Quench any potential degradation by mixing the aliquot with an equal volume of a cold organic solvent like acetonitrile to precipitate proteins and halt reactions.
  • Centrifuge the sample to pellet any precipitate and transfer the supernatant to an HPLC vial for analysis. This T=0 sample will serve as your baseline for 100% integrity.[1]

Visualizations

degradation_pathway cluster_main Potential Degradation Pathways for Trap-101 HCl Trap_101_HCl This compound (Stable) Hydrolyzed_Product Hydrolysis Product Trap_101_HCl->Hydrolyzed_Product Aqueous Solution (High pH) Oxidized_Product Oxidation Product Trap_101_HCl->Oxidized_Product Exposure to Air (Oxygen) Photodegradation_Product Photodegradation Product Trap_101_HCl->Photodegradation_Product Exposure to UV/Visible Light

Caption: Potential degradation pathways for this compound.

troubleshooting_workflow cluster_workflow Troubleshooting Workflow for Solution Instability start Inconsistent Results or Loss of Activity Observed check_prep Review Solution Preparation and Storage Protocol start->check_prep is_fresh Was the solution prepared fresh? check_prep->is_fresh prepare_fresh Prepare fresh solution from lyophilized powder. is_fresh->prepare_fresh No check_storage Review Storage Conditions: - Temperature (-80°C) - Light protection - Single-use aliquots is_fresh->check_storage Yes resolve Issue Resolved prepare_fresh->resolve run_stability Conduct a controlled stability study (see protocol). check_storage->run_stability run_stability->resolve

Caption: A workflow for troubleshooting inconsistent experimental results.

References

Interpreting unexpected results with Trap-101 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Trap-101 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected results and troubleshooting common issues encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the hypothetical Receptor Tyrosine Kinase, "TrapR." It functions by binding to the ATP-binding pocket of the kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways critical for cell proliferation and survival.

Q2: What are the common off-target effects observed with this compound?

A2: While designed for selectivity, high concentrations of this compound may lead to off-target inhibition of other structurally related kinases. The most frequently observed off-target effects involve members of the Src family kinases, which can lead to unexpected phenotypes in cellular assays. Researchers should perform kinome profiling to assess the specificity of Trap-101 in their experimental system.

Q3: We are observing a paradoxical activation of the MAPK/ERK pathway at low concentrations of this compound. Why is this happening?

A3: Paradoxical activation of the MAPK/ERK pathway is a known phenomenon with some kinase inhibitors. This can occur through several mechanisms, including the disruption of negative feedback loops or the formation of drug-induced kinase dimers that are active. It is crucial to perform a dose-response curve to identify the concentration range where this paradoxical effect occurs and select concentrations that achieve the desired inhibitory effect for your experiments.

Q4: Our in vivo experiments are showing lower efficacy than anticipated from our in vitro data. What could be the cause?

A4: Discrepancies between in vitro and in vivo efficacy can arise from several factors related to the pharmacokinetic and pharmacodynamic (PK/PD) properties of this compound. These can include poor bioavailability, rapid metabolism, or inefficient tumor penetration. It is recommended to conduct PK/PD studies to correlate drug exposure with target inhibition and therapeutic efficacy in your animal model.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Cell Viability Assays
Potential Cause Troubleshooting Step Expected Outcome
Cell Seeding Density Optimize cell seeding density to ensure cells are in the exponential growth phase during the entire duration of the assay.Consistent cell growth and more reproducible IC50 values.
Drug Solubility Prepare fresh stock solutions of this compound in the recommended solvent (e.g., DMSO) and ensure complete solubilization before diluting in culture medium.Accurate drug concentrations and reliable dose-response curves.
Assay Duration Vary the incubation time with this compound (e.g., 24, 48, 72 hours) to determine the optimal time point for assessing cell viability.Identification of the time-dependent effects of the compound.
Cell Line Authenticity Verify the identity of your cell line through short tandem repeat (STR) profiling to rule out cross-contamination.Confidence that the observed results are specific to the intended cell line.
Issue 2: Unexpected Cellular Phenotypes
Potential Cause Troubleshooting Step Expected Outcome
Off-Target Effects Perform a rescue experiment by overexpressing a drug-resistant mutant of the target kinase (TrapR).If the phenotype is on-target, the resistant mutant should rescue the effect.
Cellular Stress Response Measure markers of cellular stress, such as reactive oxygen species (ROS) or heat shock proteins, to determine if the observed phenotype is a non-specific stress response.Differentiation between a specific pharmacological effect and a general stress response.
Compensation Mechanisms Analyze the expression and activation of related signaling pathways that might be activated as a compensatory response to TrapR inhibition.Identification of potential resistance mechanisms.

Experimental Protocols

Protocol 1: Western Blot Analysis of TrapR Signaling
  • Cell Lysis: Culture cells to 70-80% confluency and treat with various concentrations of this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-TrapR, total TrapR, phospho-ERK, and total ERK overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: Cell Viability Assay (MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound and a vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours until formazan crystals form.

  • Solubilization and Measurement: Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

TrapR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TrapR TrapR Grb2 Grb2 TrapR->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Trap101 Trap-101 HCl Trap101->TrapR Proliferation Cell Proliferation TranscriptionFactors->Proliferation Experimental_Workflow_Troubleshooting Start Unexpected Result Observed CheckProtocol Review Experimental Protocol Start->CheckProtocol CheckReagents Verify Reagent Quality (e.g., Trap-101 Purity, Cell Line Authenticity) CheckProtocol->CheckReagents DoseResponse Perform Dose-Response and Time-Course Experiments CheckReagents->DoseResponse OffTargetAnalysis Investigate Off-Target Effects (e.g., Kinome Scan, Rescue Experiment) DoseResponse->OffTargetAnalysis PathwayAnalysis Analyze Alternative Signaling Pathways OffTargetAnalysis->PathwayAnalysis Conclusion Formulate New Hypothesis PathwayAnalysis->Conclusion

Overcoming Cellular Resistance to Trap-101 Hydrochloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals investigating the novel NOP receptor antagonist, Trap-101 hydrochloride, may encounter challenges with cellular resistance. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address these issues and advance your research.

This compound is a potent and selective competitive antagonist of the Nociceptin/Orphanin FQ (NOP) receptor, a G protein-coupled receptor involved in various neurological processes.[1] While its potential in nervous system disease research is significant, the emergence of cellular resistance can impede experimental progress.[1] This guide offers insights into potential mechanisms of resistance and provides detailed protocols to investigate and potentially overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound functions as a selective antagonist for the NOP receptor. It competitively binds to the receptor, preventing the endogenous ligand, Nociceptin/Orphanin FQ, from activating downstream signaling pathways. Its high selectivity for the NOP receptor over other opioid receptors (μ, κ, and δ) makes it a valuable tool for studying the specific roles of the NOP receptor system.[1]

Q2: My cells are showing a decreased response to this compound over time. What are the potential causes?

Decreased cellular responsiveness to this compound could stem from several factors, broadly categorized as either target-related or non-target-related mechanisms. These may include:

  • Target Modification: Alterations in the NOP receptor itself, such as mutations in the binding site, can reduce the affinity of this compound.

  • Receptor Downregulation: Prolonged exposure to an antagonist can sometimes lead to a compensatory decrease in the total number of NOP receptors on the cell surface.

  • Increased Drug Efflux: Cells may upregulate the expression of efflux pumps (e.g., P-glycoprotein) that actively transport this compound out of the cell, reducing its intracellular concentration.[2][3]

  • Activation of Bypass Pathways: Cells might activate alternative signaling pathways to compensate for the inhibition of the NOP receptor pathway, thereby circumventing the effects of this compound.[2]

Troubleshooting Guide

This section provides structured approaches to identify and address resistance to this compound in your cell-based assays.

Issue 1: Reduced Potency or Efficacy of this compound

If you observe a rightward shift in the dose-response curve or a decrease in the maximal inhibitory effect of this compound, consider the following troubleshooting steps.

Table 1: Troubleshooting Reduced Potency/Efficacy

Potential Cause Suggested Experiment Expected Outcome if Cause is Confirmed
Degradation of Compound Verify the integrity and concentration of your this compound stock solution via analytical methods like HPLC.A new, validated stock solution restores the expected potency.
Altered NOP Receptor Expression Quantify NOP receptor mRNA and protein levels in resistant versus sensitive cells using qPCR and Western blotting, respectively.Resistant cells show significantly lower NOP receptor expression.
Increased Drug Efflux Treat cells with known efflux pump inhibitors (e.g., verapamil for P-gp) in combination with this compound.Co-treatment with an efflux pump inhibitor restores sensitivity to this compound.
Activation of Compensatory Pathways Perform a phosphoproteomic or transcriptomic analysis to compare signaling pathways between sensitive and resistant cells.Identification of upregulated pathways in resistant cells that can be targeted with specific inhibitors.

Experimental Protocols

Protocol 1: Quantification of NOP Receptor Expression by Western Blotting

This protocol details the steps to assess the protein levels of the NOP receptor in your cell lines.

Materials:

  • Cell lysates from sensitive and resistant cells

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against NOP receptor

  • Loading control primary antibody (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.

  • Sample Preparation: Normalize the protein concentration for all samples. Mix the lysate with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the NOP receptor (at the recommended dilution) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (at the recommended dilution) for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 7.

  • Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the NOP receptor signal to the loading control.

Protocol 2: Drug Efflux Assay Using a Fluorescent Substrate

This assay helps determine if increased activity of efflux pumps is contributing to resistance.

Materials:

  • Sensitive and resistant cells

  • Fluorescent efflux pump substrate (e.g., Rhodamine 123 for P-gp)

  • This compound

  • Known efflux pump inhibitor (e.g., verapamil)

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed sensitive and resistant cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treatment: Pre-incubate the cells with either vehicle, this compound, or the known efflux pump inhibitor for 1 hour.

  • Substrate Loading: Add the fluorescent substrate to all wells and incubate for 30-60 minutes to allow for cellular uptake.

  • Efflux Phase: Remove the substrate-containing medium and replace it with fresh medium (containing vehicle, this compound, or the inhibitor).

  • Fluorescence Measurement: Measure the intracellular fluorescence at various time points using a fluorescence plate reader or by analyzing individual cells via flow cytometry.

  • Analysis: Compare the rate of fluorescence decrease (efflux) between sensitive and resistant cells and in the presence or absence of inhibitors. A faster decrease in fluorescence in resistant cells, which is reversed by an inhibitor, suggests increased efflux pump activity.

Visualizing Resistance Mechanisms

Signaling and Resistance Workflow

The following diagrams illustrate the potential pathways leading to this compound resistance and a general workflow for investigating these mechanisms.

cluster_drug_action Standard Drug Action cluster_resistance Potential Resistance Mechanisms Trap101 Trap-101 HCl NOPR NOP Receptor Trap101->NOPR Binds & Inhibits Efflux Increased Efflux Trap101->Efflux Pumped Out Signaling Downstream Signaling Receptor_Alt Receptor Alteration NOPR->Receptor_Alt Mutation/ Downregulation Effect Cellular Effect Signaling->Effect Inhibition Bypass Bypass Pathways Signaling->Bypass Bypass->Effect Restores Effect

Caption: Potential mechanisms of cellular resistance to this compound.

Start Observe Reduced Drug Efficacy Check_Compound Verify Compound Integrity Start->Check_Compound Quantify_Receptor Quantify NOP Receptor Expression (qPCR, Western Blot) Check_Compound->Quantify_Receptor Decision1 Expression Reduced? Quantify_Receptor->Decision1 Efflux_Assay Perform Drug Efflux Assay Decision2 Efflux Increased? Efflux_Assay->Decision2 Pathway_Analysis Analyze Signaling Pathways (Omics) Decision3 Pathways Altered? Pathway_Analysis->Decision3 Decision1->Efflux_Assay No Conclusion1 Mechanism: Receptor Downregulation Decision1->Conclusion1 Yes Decision2->Pathway_Analysis No Conclusion2 Mechanism: Increased Efflux Decision2->Conclusion2 Yes Conclusion3 Mechanism: Bypass Pathway Activation Decision3->Conclusion3 Yes Further_Investigation Further Investigation Needed Decision3->Further_Investigation No

Caption: Experimental workflow for investigating this compound resistance.

References

Trap-101 hydrochloride experimental variability and controls

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trap-101 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective competitive antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor.[1] Its primary mechanism of action is to block the binding of the endogenous ligand N/OFQ to the NOP receptor, thereby inhibiting its downstream signaling pathways.[1]

Q2: What are the recommended storage conditions for this compound?

For long-term storage, this compound powder should be stored at -20°C for up to 3 years. If dissolved in a solvent, it should be stored at -80°C for up to 1 year.[2]

Q3: What is the solubility of this compound?

This compound is soluble in water at concentrations of ≥10 mg/mL and in DMSO at <21.7 mg/mL.[2][3] For DMSO, sonication is recommended to aid dissolution.[2]

Q4: What is the selectivity profile of this compound?

This compound displays high selectivity for the NOP receptor over classical opioid receptors (μ, δ, and κ).

Quantitative Data Summary

Table 1: In Vitro Binding Affinities of this compound

ReceptorpKi
NOP8.65
μ-opioid6.60
κ-opioid6.14
δ-opioid< 5.0

Table 2: In Vivo Efficacy of this compound in a Rat Model of Parkinson's Disease

ParameterEffective Dose RangeRoute of AdministrationObserved Effect
Akinesia/BradykinesiaStarting at 1 mg/kgIntraperitonealAlleviation of motor deficits
Overall Gait AbilityStarting at 1 mg/kgIntraperitonealImprovement in gait
Motor Activity (naïve rats)10 mg/kgIntraperitonealStimulation
Motor Activity (naïve rats)30 mg/kgIntraperitonealInhibition

Experimental Protocols and Controls

A critical aspect of experiments involving this compound is the inclusion of appropriate controls to ensure the validity and reproducibility of the results.

Positive and Negative Controls
  • Positive Control: A known agonist of the NOP receptor, such as N/OFQ, should be used to confirm that the experimental system is responsive.[4]

  • Negative Control: A vehicle control (the solvent used to dissolve this compound) should be included to ensure that the observed effects are not due to the solvent itself.

  • Specificity Control: To confirm that the effects of this compound are mediated through the NOP receptor, experiments can be performed in cells or tissues that do not express the NOP receptor or in NOP receptor knockout animals.[1]

Experimental Workflow for In Vitro Assays

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., CHO or HEK293 expressing NOP receptor) Membrane_Prep Membrane Preparation (for binding assays) Cell_Culture->Membrane_Prep Functional_Assay Functional Assay (e.g., GTPγS or Calcium Mobilization) Cell_Culture->Functional_Assay Binding_Assay Receptor Binding Assay Membrane_Prep->Binding_Assay Compound_Prep This compound and Control Compound Preparation Compound_Prep->Binding_Assay Compound_Prep->Functional_Assay Data_Acquisition Data Acquisition Binding_Assay->Data_Acquisition Functional_Assay->Data_Acquisition Analysis Data Analysis (e.g., IC50/Ki determination) Data_Acquisition->Analysis

References

Validation & Comparative

A Comparative Guide to TRAP1 Inhibitors: Selectivity and Efficacy in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various inhibitors targeting the Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1), a mitochondrial chaperone protein implicated in cancer cell survival and metabolic reprogramming.[1][2] As the initial search for "Trap-101 hydrochloride" did not yield specific public data, this comparison focuses on other well-characterized TRAP1 inhibitors, including selective compounds and broader-spectrum Hsp90 inhibitors with known TRAP1 activity.

Introduction to TRAP1 Inhibition

TRAP1 is a member of the Heat Shock Protein 90 (Hsp90) family, localized within the mitochondria.[3] It plays a critical role in maintaining mitochondrial integrity and protecting cancer cells from various stressors.[2] Upregulation of TRAP1 in many tumor types is associated with enhanced survival and resistance to therapy, making it a compelling target for anticancer drug development.[1] Inhibitors of TRAP1 aim to disrupt its chaperone function, leading to mitochondrial dysfunction and ultimately, cancer cell death.[4] These inhibitors can be broadly categorized into two groups: TRAP1-selective inhibitors and pan-Hsp90 inhibitors that also target TRAP1.

Comparative Efficacy of TRAP1 Inhibitors

The following tables summarize the inhibitory potency and anti-proliferative activity of several TRAP1 inhibitors. It is important to note that these values are compiled from various studies and direct comparison should be made with caution due to differing experimental conditions.

Table 1: Inhibitory Potency against Hsp90 Family Members (IC50 Values)

InhibitorTRAP1Hsp90αHsp90βGrp94Selectivity ProfileReference
Compound 6f 63.5 nM~4,950 nMNot Reported~1,900 nMHighly TRAP1-selective[5]
Compound 36 40 nMNot ReportedNot Reported>10,000 nMHighly TRAP1-selective (>250-fold vs Grp94)[3]
Gamitrinib-TPP PotentActiveActiveActiveMitochondria-targeted pan-Hsp90 inhibitor[6][7]
NVP-AUY922 850 nM13 nM21 nM540 nMPan-Hsp90 inhibitor[4][8]
17-AAG ActivePotentPotentPotentPan-Hsp90 inhibitor[9][10]

Table 2: Anti-proliferative Activity in Cancer Cell Lines (IC50/GI50 Values)

InhibitorCancer Cell LineCancer TypeIC50/GI50 ValueReference
Gamitrinib Colon AdenocarcinomaColon Cancer0.35 - 29 µM[11]
Breast AdenocarcinomaBreast Cancer0.16 - 3.3 µM[11]
MelanomaMelanoma0.36 - 2.7 µM[11]
H460Lung Cancer~0.5 µM (for Gamitrinib-G3/G4)[12]
NVP-AUY922 U87MGGlioblastoma7.8 nM[13]
KNS42Pediatric Glioblastoma4.8 nM[13]
BT-474Breast Cancer3 nM
HCT116Colon Cancer9 nM[4]
17-AAG JIMT-1Breast Cancer10 nM
SKBR-3Breast Cancer70 nM[9]

Mechanism of Action: Selective vs. Pan-Hsp90 Inhibition

The primary distinction between the compared inhibitors lies in their selectivity for TRAP1 over its cytosolic (Hsp90α/β) and endoplasmic reticulum (Grp94) counterparts.

  • TRAP1-Selective Inhibitors (e.g., Compounds 6f and 36): These compounds are designed to specifically target the mitochondrial TRAP1.[3][5] This selectivity is achieved by exploiting subtle differences in the ATP-binding pocket of the Hsp90 isoforms.[5] The intended advantage of this approach is a more targeted anti-cancer effect with potentially fewer off-target toxicities associated with the inhibition of cytosolic Hsp90.[14]

  • Mitochondria-Targeted Pan-Hsp90 Inhibitors (e.g., Gamitrinib-TPP): Gamitrinib is a derivative of the pan-Hsp90 inhibitor geldanamycin, conjugated to a triphenylphosphonium (TPP) moiety that directs its accumulation within the mitochondria.[7] While it inhibits all Hsp90 isoforms, its primary site of action is concentrated in the mitochondria, leading to potent induction of apoptosis.[4]

  • Pan-Hsp90 Inhibitors (e.g., NVP-AUY922, 17-AAG): These inhibitors target all Hsp90 family members, leading to the degradation of a wide range of client proteins in the cytoplasm, endoplasmic reticulum, and mitochondria.[8][14] This broad activity can be effective in targeting multiple oncogenic pathways simultaneously but may also lead to greater off-target effects.[14]

Below is a diagram illustrating the differential targeting of these inhibitor classes.

G cluster_cell Cancer Cell cluster_mito Mitochondrion cluster_cyto Cytoplasm / ER TRAP1 TRAP1 Hsp90_cyto Hsp90α/β, Grp94 Selective_Inhibitor TRAP1-Selective Inhibitor (e.g., Compound 36) Selective_Inhibitor->TRAP1 Mito_Targeted_Inhibitor Mitochondria-Targeted Pan-Inhibitor (e.g., Gamitrinib-TPP) Mito_Targeted_Inhibitor->TRAP1 Pan_Inhibitor Pan-Hsp90 Inhibitor (e.g., NVP-AUY922) Pan_Inhibitor->TRAP1 Pan_Inhibitor->Hsp90_cyto

Figure 1. Differential Targeting of TRAP1 Inhibitor Classes.

Experimental Protocols

Below are detailed methodologies for key experiments used to compare and characterize TRAP1 inhibitors.

This assay directly measures the enzymatic activity of TRAP1 and is a primary method for quantifying inhibitor potency.

  • Principle: TRAP1's chaperone function is dependent on its ability to bind and hydrolyze ATP. This assay measures the rate of ATP hydrolysis by quantifying the amount of inorganic phosphate (Pi) released.

  • Materials:

    • Recombinant human TRAP1 protein

    • Assay Buffer (e.g., 40 mM Tris pH 8.0)

    • ATP solution

    • Test inhibitors (e.g., TRAP1-selective vs. pan-inhibitor)

    • Phosphate detection reagent (e.g., Malachite Green)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test inhibitors in Assay Buffer.

    • In a 96-well plate, add the diluted inhibitors. Include a vehicle control (e.g., DMSO).

    • Add recombinant human TRAP1 to each well (except for a 'no enzyme' control).

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding ATP to all wells.

    • Incubate at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction and add the Malachite Green reagent to detect the released phosphate.

    • Measure the absorbance at 620 nm.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.[15]

G A Prepare inhibitor dilutions B Add inhibitor and TRAP1 enzyme to 96-well plate A->B C Pre-incubate at 37°C B->C D Initiate reaction with ATP C->D E Incubate at 37°C D->E F Add Malachite Green reagent E->F G Measure absorbance at 620 nm F->G H Calculate IC50 G->H

Figure 2. Workflow for TRAP1 ATPase Activity Assay.

This assay determines the cytotoxic effect of TRAP1 inhibitors on cancer cell lines.

  • Principle: Metabolically active cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • 96-well plates

    • Test inhibitors

    • MTT or MTS reagent

    • Solubilization buffer (for MTT)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test inhibitors for a specified duration (e.g., 72 hours). Include a vehicle control.

    • Add the MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.

    • If using MTT, add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS).

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[2][16]

This animal model is used to evaluate the anti-tumor efficacy of TRAP1 inhibitors in a living organism.

  • Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The effect of the test inhibitor on tumor growth is then monitored over time.

  • Materials:

    • Immunocompromised mice (e.g., nude or NOD-SCID)

    • Cancer cell line of interest

    • Matrigel (optional, to support tumor formation)

    • TRAP1 inhibitor formulated for in vivo administration

    • Calipers for tumor measurement

  • Procedure:

    • Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize mice into treatment and control groups.

    • Administer the TRAP1 inhibitor or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily intraperitoneal injection).

    • Measure tumor volume with calipers at regular intervals (e.g., every 2-3 days).

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting).

    • Compare the tumor growth rates and final tumor sizes between the treatment and control groups to determine efficacy.[2][17]

G A Implant cancer cells into mice B Allow tumors to grow A->B C Randomize mice into treatment & control groups B->C D Administer inhibitor or vehicle C->D E Measure tumor volume regularly D->E F Analyze tumor growth and compare groups E->F

Figure 3. Workflow for In Vivo Xenograft Study.

Conclusion

The development of TRAP1 inhibitors represents a promising strategy for cancer therapy. While pan-Hsp90 inhibitors have shown efficacy, their broad target profile can lead to off-target effects. Newer, highly selective TRAP1 inhibitors are emerging as valuable tools to specifically probe the role of mitochondrial Hsp90 in cancer and may offer a more favorable therapeutic window. The choice between a selective or a broader-spectrum inhibitor will depend on the specific cancer type, its dependency on mitochondrial versus cytosolic chaperones, and the desired therapeutic outcome. The experimental protocols provided in this guide offer a framework for the continued evaluation and comparison of these important therapeutic agents.

References

Unraveling the Distinct Roles of Trap-101 Hydrochloride and Gamitrinib: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A critical analysis of two pharmacologically distinct agents reveals separate therapeutic targets and mechanisms of action, underscoring their non-comparable roles in drug development. While both Trap-101 hydrochloride and Gamitrinib are subjects of scientific investigation, a direct comparison of their efficacy is not scientifically valid as they engage with entirely different biological systems and are being developed for unrelated therapeutic indications. This guide serves to clarify their individual properties, mechanisms, and intended applications for the scientific community.

Gamitrinib: A Mitochondria-Targeted Hsp90/TRAP1 Inhibitor for Oncology

Gamitrinib is a novel anti-cancer agent designed to selectively target the mitochondrial pool of Heat Shock Protein 90 (Hsp90) and its homolog, TNF Receptor-Associated Protein 1 (TRAP1).[1][2][3] In cancer cells, TRAP1 is often overexpressed within the mitochondria, where it plays a crucial role in maintaining mitochondrial integrity, reprogramming metabolism, and protecting against apoptosis.[4][5][6][7]

Gamitrinib is a conjugate of an Hsp90 inhibitor and a mitochondria-targeting moiety, which allows it to accumulate specifically within the mitochondria of tumor cells.[1][2] By inhibiting the ATPase activity of mitochondrial Hsp90/TRAP1, Gamitrinib disrupts the chaperone's function, leading to a cascade of events that culminate in cancer cell death.[1][4] This "mitochondriotoxic" mechanism of action involves the induction of the mitochondrial permeability transition, leading to the release of pro-apoptotic factors and subsequent activation of caspases.[1][2] Preclinical studies have demonstrated the potent single-agent and combination cytotoxic anticancer activity of Gamitrinib in various cancer models, including those resistant to other therapies.[1][8]

This compound: A Nociceptin/Orphanin FQ Receptor Antagonist for Neurological Disorders

In contrast to Gamitrinib, this compound is not a TRAP1 inhibitor. It is an antagonist of the nociceptin/orphanin FQ (N/OFQ) receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[9][10] The N/OFQ system is a component of the broader opioid system and is involved in modulating various physiological processes, including pain, mood, and movement.

This compound is an achiral analog of the N/OFQ receptor antagonist J-113397.[10] Its mechanism of action involves blocking the binding of the endogenous ligand, nociceptin/orphanin FQ, to its receptor. This modulation of the N/OFQ pathway has shown potential therapeutic effects in models of neurological disorders. Specifically, research has indicated that Trap-101 can alleviate experimental parkinsonism by inhibiting the nigro-thalamic pathway.[9]

Summary of Key Differences

The following table summarizes the fundamental distinctions between Gamitrinib and this compound:

FeatureGamitrinibThis compound
Molecular Target Mitochondrial Hsp90/TRAP1Nociceptin/Orphanin FQ (N/OFQ) Receptor
Mechanism of Action Inhibition of mitochondrial chaperone ATPase activity, leading to apoptosis.Antagonism of the N/OFQ receptor, modulating neuronal signaling.
Therapeutic Area Oncology (Cancer)Neurology (e.g., Parkinson's Disease)

Visualizing the Distinct Signaling Pathways

The signaling pathways affected by Gamitrinib and this compound are entirely separate, as illustrated in the diagrams below.

Gamitrinib_Pathway cluster_mito Mitochondrion cluster_cyto Cytosol Gamitrinib Gamitrinib TRAP1 Hsp90/TRAP1 Gamitrinib->TRAP1 Inhibits mPTP mPTP Opening TRAP1->mPTP Inhibits CytoC Cytochrome c Release mPTP->CytoC Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Gamitrinib's Mechanism of Action.

Trap101_Pathway cluster_neuron Neuron cluster_effect Cellular Response Trap101 This compound N_OFQ_R N/OFQ Receptor Trap101->N_OFQ_R Antagonizes Neuronal_Activity Modulation of Neuronal Activity N_OFQ_R->Neuronal_Activity N_OFQ Nociceptin/ Orphanin FQ N_OFQ->N_OFQ_R Binds Therapeutic_Effect Therapeutic Effect (e.g., in Parkinson's) Neuronal_Activity->Therapeutic_Effect

This compound's Mechanism of Action.

Experimental Protocols and Data Presentation

Due to the fundamentally different mechanisms and therapeutic targets of Gamitrinib and this compound, there are no head-to-head experimental studies comparing their efficacy. The experimental protocols used to evaluate each compound are specific to their respective fields of study.

For Gamitrinib (Oncology):

  • Cell Viability Assays (e.g., MTT, CellTiter-Glo): To determine the concentration of Gamitrinib that inhibits cancer cell growth (IC50).

  • Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity assays): To quantify the induction of programmed cell death.

  • Mitochondrial Function Assays (e.g., Seahorse analysis, mitochondrial membrane potential measurement): To assess the impact on mitochondrial respiration and integrity.

  • In Vivo Tumor Xenograft Studies: To evaluate the anti-tumor efficacy in animal models.

For this compound (Neurology):

  • Receptor Binding Assays: To determine the affinity and selectivity for the N/OFQ receptor.

  • In Vitro Functional Assays (e.g., GTPγS binding, cAMP measurement): To assess the antagonist activity at the cellular level.

  • Animal Models of Neurological Disorders (e.g., MPTP-induced Parkinson's model): To evaluate the therapeutic effects on disease-relevant behaviors and pathologies.

  • Electrophysiological Recordings: To measure the effects on neuronal activity.

A comparative data table of efficacy would be misleading. Instead, researchers should refer to the specific literature for each compound to find relevant experimental data within its own therapeutic context.

Conclusion

References

The Uncharted Territory of Trap-101 Hydrochloride in Oncology: A Comparative Outlook

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anti-cancer agents is a perpetual frontier. Within this landscape, the compound Trap-101 hydrochloride, a potent and selective antagonist of the Nociceptin Opioid Peptide (NOP) receptor (also known as the ORL1 receptor), presents a compelling yet largely unexplored avenue. To date, public domain research has not established direct anti-cancer effects of this compound. This guide, therefore, aims to provide a comparative framework by examining the known roles of the NOP receptor system in cancer-related processes and contrasting them with established therapeutic strategies. While direct experimental data on this compound's anti-cancer efficacy is absent, an analysis of its target offers a foundation for future investigation.

The NOP Receptor System: A Potential Nexus in Cancer Biology?

The NOP receptor and its endogenous ligand, nociceptin/orphanin FQ (N/OFQ), are primarily recognized for their roles in pain modulation, particularly in the context of cancer-induced bone pain. However, emerging evidence suggests a potential, albeit complex, involvement of this system in cancer biology itself.

One study has reported significantly elevated plasma levels of nociceptin in patients with hepatocellular carcinoma, hinting at a possible pathophysiological link.[1][2] Furthermore, the expression of NOP receptor mRNA has been detected in human umbilical vein endothelial cells (HUVECs), a key component of the tumor microenvironment, although its functional translation and role in angiogenesis remain to be elucidated.

Comparative Analysis: NOP Receptor Antagonism vs. Established Anti-Cancer Modalities

The absence of direct anti-cancer data for this compound necessitates a comparative analysis based on its mechanism of action—NOP receptor antagonism—against established cancer treatment modalities.

Therapeutic StrategyTarget / Mechanism of ActionPotential Relevance of this compound
Chemotherapy DNA damage, inhibition of cell divisionNo direct evidence of synergistic or antagonistic interaction. The role of NOP receptor signaling in chemoresistance is unknown.
Targeted Therapy Specific molecular targets (e.g., EGFR, HER2, VEGF)The NOP receptor is a G protein-coupled receptor. Its signaling pathways could potentially intersect with pathways targeted by existing drugs. For instance, its expression in endothelial cells suggests a hypothetical role in angiogenesis, a target of drugs like bevacizumab. However, this is speculative and requires experimental validation.
Immunotherapy Immune checkpoint inhibition (e.g., PD-1/PD-L1)The influence of the NOP receptor system on the tumor immune microenvironment is currently unknown.
Hormone Therapy Hormone receptors (e.g., ER, AR)No known direct interaction with hormone receptor signaling pathways.

Experimental Protocols: Charting a Course for Validation

To validate the potential anti-cancer effects of this compound, a series of preclinical in vitro and in vivo experiments would be essential.

In Vitro Assays
  • Cell Viability and Proliferation Assays:

    • Methodology: Cancer cell lines from various origins (e.g., hepatocellular carcinoma, breast cancer, neuroblastoma) would be treated with increasing concentrations of this compound. Cell viability could be assessed using MTT or CellTiter-Glo assays, while proliferation could be measured by BrdU incorporation or Ki-67 staining.

    • Objective: To determine if this compound exhibits direct cytotoxic or cytostatic effects on cancer cells.

  • Apoptosis Assays:

    • Methodology: Annexin V/Propidium Iodide staining followed by flow cytometry would be used to quantify apoptotic and necrotic cell populations after treatment with this compound. Western blotting for key apoptosis markers like cleaved caspase-3 and PARP could also be performed.

    • Objective: To ascertain if this compound induces programmed cell death in cancer cells.

  • Cell Migration and Invasion Assays:

    • Methodology: Transwell migration and Matrigel invasion assays would be employed to evaluate the effect of this compound on the metastatic potential of cancer cells.

    • Objective: To investigate if NOP receptor antagonism can inhibit cancer cell motility and invasion.

  • Angiogenesis Assays:

    • Methodology: The effect of this compound on HUVEC proliferation, migration, and tube formation would be assessed.

    • Objective: To explore the potential anti-angiogenic properties of this compound.

In Vivo Models
  • Xenograft and Syngeneic Mouse Models:

    • Methodology: Human cancer cells (xenograft) or murine cancer cells (syngeneic) would be implanted into immunocompromised or immunocompetent mice, respectively. Once tumors are established, mice would be treated with this compound. Tumor growth would be monitored over time.

    • Objective: To evaluate the in vivo anti-tumor efficacy of this compound and its impact on the tumor microenvironment in the presence of a functional immune system (syngeneic models).

Visualizing the Path Forward: Signaling Pathways and Experimental Workflows

To conceptualize the potential mechanisms and the necessary research path, the following diagrams illustrate the known NOP receptor signaling and a proposed experimental workflow for validating the anti-cancer effects of this compound.

NOP_Receptor_Signaling_Pathway Figure 1: NOP Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Nociceptin Nociceptin NOP_Receptor NOP Receptor (ORL1) Nociceptin->NOP_Receptor Binds & Activates Trap-101 Trap-101 Trap-101->NOP_Receptor Binds & Blocks G_Protein Gαi/o NOP_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits MAPK_Pathway MAPK Pathway (e.g., ERK1/2) G_Protein->MAPK_Pathway Modulates Ion_Channels Ion Channels (↑ K+, ↓ Ca2+) G_Protein->Ion_Channels Modulates cAMP ↓ cAMP Adenylate_Cyclase->cAMP Cellular_Response Modulation of Cellular Functions cAMP->Cellular_Response MAPK_Pathway->Cellular_Response Ion_Channels->Cellular_Response

Caption: NOP Receptor Signaling Pathway

Experimental_Workflow Figure 2: Experimental Workflow for Validating Anti-Cancer Effects Start Hypothesis: Trap-101 has anti-cancer effects In_Vitro In Vitro Studies (Cancer Cell Lines) Start->In_Vitro Cell_Viability Cell Viability & Proliferation Assays In_Vitro->Cell_Viability Apoptosis Apoptosis Assays In_Vitro->Apoptosis Migration_Invasion Migration & Invasion Assays In_Vitro->Migration_Invasion Angiogenesis Angiogenesis Assays (HUVECs) In_Vitro->Angiogenesis Data_Analysis Data Analysis & Mechanism of Action Studies Cell_Viability->Data_Analysis Apoptosis->Data_Analysis Migration_Invasion->Data_Analysis Angiogenesis->Data_Analysis In_Vivo In Vivo Studies (Mouse Models) Xenograft Xenograft Models In_Vivo->Xenograft Syngeneic Syngeneic Models In_Vivo->Syngeneic Conclusion Conclusion on Anti-Cancer Potential Xenograft->Conclusion Syngeneic->Conclusion Data_Analysis->In_Vivo

Caption: Experimental Workflow

Conclusion: A Call for Investigation

While this compound's role in oncology remains to be defined, its specific targeting of the NOP receptor—a system with tantalizing, though indirect, links to cancer biology—marks it as a compound of interest for future research. The path to validating its potential anti-cancer effects is clear and requires rigorous preclinical investigation as outlined. For now, it represents a frontier in cancer pharmacology, holding the promise of a novel therapeutic avenue pending the emergence of substantive experimental data. Researchers are encouraged to explore this uncharted territory, as the NOP receptor system may yet prove to be a valuable target in the fight against cancer.

References

Comparative Analysis of TRAP-1 Targeting Anticancer Agents: Shepherdin and Gamitrinib

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the preclinical performance of two prominent mitochondria-targeted Hsp90 inhibitors.

In the landscape of targeted cancer therapy, the mitochondrial chaperone TRAP1 (TNF receptor-associated protein 1), a member of the Hsp90 family, has emerged as a compelling target. Its role in maintaining mitochondrial integrity and promoting the survival of cancer cells makes it a focal point for the development of novel anticancer agents. This guide provides a comprehensive comparative analysis of two key preclinical compounds targeting this pathway: Shepherdin and Gamitrinib.

Introduction to Shepherdin and Gamitrinib

Shepherdin is a cell-permeable peptidomimetic rationally designed to mimic the Hsp90-binding interface of survivin, an anti-apoptotic protein. This design allows it to competitively inhibit the interaction between Hsp90 and its client proteins, including those within the mitochondria.[1] Shepherdin has demonstrated a selective and potent anticancer activity against a variety of tumor cells, with minimal toxicity to normal cells.[1]

Gamitrinib (GA mitochondrial matrix inhibitor) is a small molecule inhibitor of Hsp90 that is specifically targeted to the mitochondria. It is a conjugate of the Hsp90 inhibitor 17-allylamino-geldanamycin (17-AAG) and a mitochondrial-targeting triphenylphosphonium moiety.[2] This targeted delivery enhances its concentration within the mitochondria, leading to potent induction of apoptosis in cancer cells.[2][3]

Mechanism of Action

Both Shepherdin and Gamitrinib exert their anticancer effects by inhibiting the function of Hsp90 chaperones, with a pronounced impact on the mitochondrial pool, including TRAP1. However, their specific interactions and downstream consequences exhibit some differences.

Shepherdin acts as a dual inhibitor of both cytosolic and mitochondrial Hsp90. By binding to the ATP pocket of Hsp90, it disrupts the chaperone's function, leading to the destabilization and subsequent degradation of a wide range of client proteins involved in cell survival and proliferation.[1] Its accumulation in the mitochondria allows it to directly inhibit TRAP1, triggering the mitochondrial permeability transition pore (mPTP) opening and initiating apoptosis.

Gamitrinib , due to its mitochondrial targeting, primarily accumulates in the mitochondrial matrix. There, it inhibits the ATPase activity of mitochondrial Hsp90 and TRAP1. This selective inhibition leads to a rapid collapse of mitochondrial function, loss of membrane potential, and release of pro-apoptotic factors, culminating in swift induction of apoptosis.[3] A key distinction is that Gamitrinib does not significantly affect cytosolic Hsp90 client proteins.[4]

Signaling Pathway Diagrams

The following diagrams illustrate the proposed signaling pathways for Shepherdin and Gamitrinib.

Shepherdin_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Shepherdin_ext Shepherdin Shepherdin_int Shepherdin Shepherdin_ext->Shepherdin_int Cellular Uptake Hsp90 Hsp90 Shepherdin_int->Hsp90 Inhibits Client_Proteins Client Proteins (e.g., Akt, survivin) Shepherdin_mito Shepherdin Shepherdin_int->Shepherdin_mito Mitochondrial Accumulation Hsp90->Client_Proteins Stabilizes Degradation Proteasomal Degradation Client_Proteins->Degradation Apoptosis_Cytosol Apoptosis Apoptosis_Mito Apoptosis TRAP1 TRAP1 Shepherdin_mito->TRAP1 Inhibits mPTP mPTP Opening TRAP1->mPTP Inhibits Cytochrome_c Cytochrome c Release mPTP->Cytochrome_c Cytochrome_c->Apoptosis_Mito

Shepherdin's dual mechanism of action.

Gamitrinib_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Gamitrinib_ext Gamitrinib Gamitrinib_int Gamitrinib Gamitrinib_ext->Gamitrinib_int Cellular Uptake Gamitrinib_mito Gamitrinib Gamitrinib_int->Gamitrinib_mito Targeted Mitochondrial Accumulation TRAP1 TRAP1 Gamitrinib_mito->TRAP1 Inhibits Hsp90_mito Mitochondrial Hsp90 Gamitrinib_mito->Hsp90_mito Inhibits Mito_Function Mitochondrial Function TRAP1->Mito_Function Maintains Hsp90_mito->Mito_Function Maintains Apoptosis Apoptosis Mito_Function->Apoptosis Dysfunction Leads to

Gamitrinib's targeted mitochondrial action.

Preclinical Efficacy: A Comparative Summary

Both Shepherdin and Gamitrinib have demonstrated significant anticancer activity in a variety of preclinical models. The following tables summarize the available quantitative data for easy comparison.

In Vitro Cytotoxicity: IC50 Values
Cell LineCancer TypeShepherdin IC50 (µM)Gamitrinib IC50 (µM)
Various NCI-60 PanelNot explicitly tabulated0.16 - 29
PC3 Prostate CancerNot explicitly tabulated~5-fold more potent than 17-AAG[5]
Glioma Cell Lines GlioblastomaNot explicitly tabulated2.46 (median)[6]
In Vivo Efficacy: Xenograft Models
Xenograft ModelTreatmentDosing RegimenTumor Growth InhibitionReference
PC3 (Prostate) ShepherdinNot specifiedSignificant inhibition[1]
PC3 (Prostate) Gamitrinib (10 mg/kg)Daily i.p. injectionsComplete inhibition[5]
H460 (Lung) Gamitrinib-G4Dose escalationSignificant inhibition[4]
U87MG (Glioblastoma) Gamitrinib (10 mg/kg)Every other day i.p.Significantly delayed tumor growth[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of Shepherdin and Gamitrinib.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

MTT_Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Shepherdin or Gamitrinib) A->B C 3. Incubation (e.g., 24-72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubation (2-4 hours, 37°C) D->E F 6. Solubilize Formazan (e.g., DMSO) E->F G 7. Measure Absorbance (570 nm) F->G

Workflow for a typical MTT cell viability assay.
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for attachment.

  • Compound Treatment: Treat cells with various concentrations of Shepherdin or Gamitrinib. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[5]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[7]

In Vivo Tumor Xenograft Study

Xenograft studies in immunodeficient mice are a standard preclinical model to evaluate the in vivo efficacy of anticancer compounds.

Xenograft_Workflow A 1. Tumor Cell Implantation (Subcutaneous) B 2. Tumor Growth (to palpable size, e.g., 100-200 mm³) A->B C 3. Randomization (into treatment and control groups) B->C D 4. Drug Administration (e.g., i.p. injection) C->D E 5. Tumor Volume Measurement (Caliper measurements) D->E Repeatedly F 6. Monitor Animal Health (Body weight, etc.) D->F Concurrently G 7. Data Analysis (Tumor growth inhibition) E->G F->G

Workflow for a typical in vivo xenograft study.
  • Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice), 6-8 weeks old.[8]

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS or Matrigel) into the flank of each mouse.[6]

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions (length and width) with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.[8][9]

  • Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer the compound (Shepherdin or Gamitrinib) and vehicle control according to the specified dosing regimen (e.g., intraperitoneal injection daily or every other day).[6]

  • Efficacy and Toxicity Assessment: Continue to measure tumor volumes and monitor the body weight and overall health of the animals throughout the study.[8]

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a specified treatment duration. Tumors can then be excised for further analysis (e.g., histology, biomarker analysis).[6]

Conclusion

Both Shepherdin and Gamitrinib represent promising therapeutic strategies targeting the mitochondrial chaperone TRAP1 in cancer. Shepherdin's dual action on both cytosolic and mitochondrial Hsp90 provides a broad-spectrum approach to disrupting cancer cell survival pathways. In contrast, Gamitrinib's targeted delivery to the mitochondria offers the potential for a more focused and potent induction of apoptosis with potentially fewer off-target effects.

The preclinical data summarized in this guide highlight the potent anticancer activity of both compounds. Further head-to-head comparative studies with standardized assays and a broader range of cancer models would be invaluable for elucidating the specific advantages of each approach and guiding their future clinical development. Researchers and drug development professionals are encouraged to consider the distinct mechanisms and available preclinical evidence when designing future studies in this exciting area of cancer therapy.

References

A Comparative Guide: TTI-101 (STAT3 Inhibitor) vs. HSP90 Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison between TTI-101, a first-in-class STAT3 inhibitor, and Heat Shock Protein 90 (HSP90) inhibitors, two distinct classes of molecules with significant potential in oncology. While "Trap-101 hydrochloride" is not a recognized compound in scientific literature, it is highly probable that this refers to TTI-101 , a compound under investigation for its anti-tumor properties. This comparison will, therefore, focus on TTI-101 and juxtapose its characteristics with those of well-established pan-HSP90 inhibitors and the emerging class of TRAP1-selective inhibitors.

Executive Summary

TTI-101 and HSP90 inhibitors represent two different strategies for combating cancer. TTI-101 directly targets the Signal Transducer and Activator of Transcription 3 (STAT3), a key signaling molecule involved in cancer cell proliferation, survival, and immune evasion. In contrast, HSP90 inhibitors indirectly affect a multitude of signaling pathways by targeting the molecular chaperone HSP90, which is responsible for the stability and function of numerous oncoproteins. This guide will delve into their distinct mechanisms of action, present a comparative analysis of their preclinical and clinical data, and provide detailed experimental protocols for key assays used in their evaluation.

Mechanism of Action: A Tale of Two Targets

TTI-101: Direct Inhibition of a Master Transcription Factor

TTI-101 is an orally bioavailable, small molecule that directly inhibits STAT3.[1][2] It functions by binding to the SH2 domain of STAT3, preventing its phosphorylation, dimerization, and subsequent translocation to the nucleus. This blockade of STAT3-mediated transcriptional activity disrupts multiple oncogenic pathways.[1][3] A key feature of TTI-101 is its ability to inhibit the canonical nuclear function of STAT3 while preserving its non-canonical mitochondrial functions, which may contribute to a more favorable safety profile.[4]

Signaling Pathway of TTI-101 Action

TTI101_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation (pY705) STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerization TTI101 TTI-101 TTI101->STAT3 Inhibits Binding to SH2 Domain DNA DNA STAT3_dimer->DNA Nuclear Translocation GeneExpression Oncogenic Gene Expression DNA->GeneExpression Cytokine Cytokine Cytokine->CytokineReceptor Cytokine HSP90_Pathway cluster_cytoplasm Cytoplasm HSP90 HSP90 ClientProtein Client Oncoprotein (e.g., Akt, Raf-1) HSP90->ClientProtein Chaperoning Ubiquitin Ubiquitin ClientProtein->Ubiquitin Ubiquitination HSP90_inhibitor HSP90 Inhibitor (e.g., 17-AAG) HSP90_inhibitor->HSP90 Inhibition Proteasome Proteasome Ubiquitin->Proteasome Degradation Degradation Proteasome->Degradation MTT_Workflow A Seed Cells in 96-well plate B Treat with Compound A->B C Add MTT Reagent B->C D Incubate C->D E Add Solubilizing Agent D->E F Measure Absorbance E->F G Calculate IC50 F->G WesternBlot_Workflow A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Protein Transfer B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Detection & Analysis F->G

References

Benchmarking Trap-101 Hydrochloride Against Standard of Care in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical performance of Trap-101 hydrochloride (HCB101), a novel CD47-SIRPα antagonist, against current standard-of-care and investigational agents in hematological and solid tumor models. The data presented is based on publicly available preclinical studies, offering an objective assessment to inform research and development decisions.

Executive Summary

This compound (HCB101) is a third-generation SIRPα-Fc fusion protein designed to block the CD47-SIRPα "don't eat me" signal, thereby enhancing macrophage-mediated phagocytosis of cancer cells.[1] Preclinical data demonstrates that HCB101 exhibits potent anti-tumor activity across a range of hematological and solid tumor xenograft models.[2] Notably, in head-to-head studies, HCB101 shows superior or comparable efficacy to other CD47-targeting agents, including magrolimab (Hu5F9-G4), TTI-622, and evorpacept (ALX148), which are considered part of the evolving standard of care or are in late-stage clinical development.

Mechanism of Action: The CD47-SIRPα Axis

The CD47 protein is often overexpressed on the surface of cancer cells, where it interacts with the SIRPα receptor on macrophages. This interaction transmits an inhibitory signal that prevents the macrophage from engulfing and destroying the cancer cell. This compound acts as a "ligand trap," binding to CD47 on tumor cells and blocking its interaction with SIRPα, thus enabling the phagocytic activity of macrophages.

InVivo_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture Implantation Subcutaneous Implantation of Cells into Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Dosing Administration of Test Compounds Randomization->Dosing Monitoring Tumor Volume and Body Weight Measurement Dosing->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Data_Collection Tumor Excision and Further Analysis Endpoint->Data_Collection TGI_Calc Calculation of Tumor Growth Inhibition (TGI) Data_Collection->TGI_Calc

References

A Head-to-Head Comparison of Trap-101 Hydrochloride and its Functional Analogs for NOP Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to NOP Receptor Antagonists

The nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor, a member of the opioid receptor family, has emerged as a significant target for the development of novel therapeutics for a range of neurological and psychiatric disorders. Antagonists of the NOP receptor are of particular interest for their potential in treating conditions such as Parkinson's disease, depression, and substance abuse. Trap-101 hydrochloride is a potent and selective NOP receptor antagonist. This guide provides a head-to-head comparison of this compound with its key functional analogs, J-113397, SB-612111, and UFP-101, supported by available experimental data to aid researchers in selecting the appropriate tool for their studies.

Quantitative Comparison of NOP Receptor Antagonists

The following tables summarize the binding affinities and functional potencies of this compound and its functional analogs at the NOP receptor and other opioid receptors. This data is crucial for understanding the potency and selectivity of these compounds.

Table 1: Binding Affinity (pKi) of NOP Receptor Antagonists

CompoundNOP Receptor (pKi)µ-Opioid Receptor (pKi)κ-Opioid Receptor (pKi)δ-Opioid Receptor (pKi)Selectivity for NOP vs. other Opioid Receptors
This compound 8.65[1]6.60[1]6.14[1]<5[1]High
J-113397 ~8.74 (Ki 1.8 nM)[2][3]~6.0 (Ki 1000 nM)[2]~5.2 (Ki 6400 nM)[2]<5 (Ki >10,000 nM)[2]Very High
SB-612111 ~9.70 (pKB)[4]---High (Displacement of [3H]N/OFQ)[4]
UFP-101 10.24<7<7<7>3000-fold

Table 2: Functional Antagonist Potency (pA2/pKB/IC50) of NOP Receptor Antagonists

CompoundAssay TypePotencyCell/Tissue Type
This compound GTPγS Binding-CHO-hNOP membranes
J-113397 GTPγS BindingIC50 = 5.3 nM[2]CHO cells expressing ORL1
cAMP AssayCompetitive Antagonist[2]CHO-ORL1
SB-612111 GTPγS BindingpKB = 9.70[4]CHO(hNOP) cell membranes
cAMP AssaypKB = 8.63[4]CHO(hNOP) cells
Isolated TissuespA2 = 8.20 - 8.50[4]Mouse/rat vas deferens, guinea pig ileum
UFP-101 GTPγS BindingCompetitive Antagonist[5]CHO-hNOP cells
Spinal Cord SlicespA2 = 6.44[6]Mouse spinal cord

Experimental Protocols

A detailed understanding of the experimental methodologies is critical for the interpretation and comparison of the presented data.

Receptor Binding Assays

These assays determine the affinity of a ligand for a specific receptor. Typically, a radiolabeled ligand with known high affinity for the receptor is incubated with a preparation of cell membranes containing the receptor of interest. The ability of the test compound (e.g., Trap-101) to displace the radioligand is measured, and from this, the inhibition constant (Ki) is calculated. The pKi is the negative logarithm of the Ki.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-protein coupled receptors (GPCRs) like the NOP receptor. In the presence of an agonist, the receptor catalyzes the exchange of GDP for GTP on the α-subunit of the G-protein. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of this activation. Antagonists are evaluated by their ability to inhibit agonist-stimulated [³⁵S]GTPγS binding. The potency of an antagonist is often expressed as the IC50 (the concentration of antagonist that inhibits 50% of the agonist response) or the pKB (the negative logarithm of the equilibrium dissociation constant of the antagonist).

Visualizing Key Processes

The following diagrams illustrate the NOP receptor signaling pathway and a typical experimental workflow for evaluating NOP receptor antagonists.

NOP_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular NOP NOP Receptor G_protein Gαi/o Protein NOP->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibition K_channel K⁺ Channel G_protein->K_channel Activation cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux Downstream Downstream Cellular Effects cAMP->Downstream Ca_influx->Downstream K_efflux->Downstream Ligand N/OFQ (Agonist) Ligand->NOP Antagonist Trap-101 Analog Antagonist->NOP

Caption: NOP Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Cell Membrane Preparation (Expressing NOP Receptor) Incubation Incubation: Membranes + Agonist (N/OFQ) + [³⁵S]GTPγS + Antagonist Membrane_Prep->Incubation Compound_Prep Preparation of Test Compounds (Trap-101 analogs) Compound_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free [³⁵S]GTPγS Incubation->Filtration Scintillation Scintillation Counting to Quantify Bound [³⁵S]GTPγS Filtration->Scintillation Curve_Fitting Concentration-Response Curve Fitting Scintillation->Curve_Fitting Determination Determination of IC₅₀ / pKₑ Curve_Fitting->Determination

Caption: GTPγS Binding Assay Workflow.

In Vivo Effects and Therapeutic Potential

While direct comparative in vivo studies are limited, individual studies provide insights into the potential applications of these NOP receptor antagonists.

  • This compound has been shown to attenuate motor deficits in a rat model of Parkinson's disease.

  • J-113397 has demonstrated efficacy in preventing hyperalgesia and has been investigated for its potential in treating Parkinson's disease, where it shows additive effects with L-DOPA.[2][7][8]

  • SB-612111 exhibits antidepressant-like effects in animal models and has been shown to prevent both pronociceptive and antinociceptive actions of N/OFQ, suggesting a role in mood and pain modulation.[9]

  • UFP-101 , a peptide antagonist, has been instrumental in preclinical studies investigating the role of the N/OFQ-NOP system in pain, mood, and inflammation.[5][10][11][12]

Summary and Conclusion

This compound and its functional analogs, J-113397, SB-612111, and UFP-101, are all potent and selective NOP receptor antagonists.

  • This compound offers the advantage of being an achiral analog of J-113397, potentially simplifying its synthesis while retaining a strong pharmacological profile.[13]

  • J-113397 is a well-characterized tool and the first potent non-peptidyl NOP receptor antagonist discovered.[2]

  • SB-612111 stands out for its particularly high potency as a NOP antagonist in functional assays.[4]

  • UFP-101 provides a peptidic alternative for researchers investigating the NOP receptor system.[11]

The choice of antagonist will depend on the specific requirements of the research, including the desired potency, selectivity profile, and the nature of the experimental model (in vitro vs. in vivo). This guide provides a foundational dataset to inform the selection of the most appropriate NOP receptor antagonist for future investigations into the therapeutic potential of targeting the N/OFQ system.

References

Independent Verification of Trap-101 Hydrochloride's Mechanism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Trap-101 hydrochloride's performance with alternative NOP receptor antagonists, supported by experimental data. The information is intended to assist researchers in evaluating the utility of this compound for studies related to Parkinson's disease and other neurological disorders.

Mechanism of Action of this compound

This compound is a potent, selective, and competitive antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL-1) receptor. The NOP receptor and its endogenous ligand, N/OFQ, are implicated in various physiological processes, including pain modulation, motor control, and mood regulation. In the context of Parkinson's disease, the N/OFQ-NOP system is believed to play an inhibitory role in the basal ganglia motor circuit. By blocking the NOP receptor, this compound is thought to disinhibit this circuitry, thereby alleviating motor deficits.[1]

Comparative In Vitro Performance

The following tables summarize the binding affinities and functional potencies of this compound and other selective NOP receptor antagonists.

Table 1: Comparative Binding Affinities (pKi) of NOP Receptor Antagonists

CompoundNOP Receptor (pKi)µ-Opioid Receptor (pKi)κ-Opioid Receptor (pKi)δ-Opioid Receptor (pKi)Selectivity for NOP vs. MOP/KOP/DOP
This compound 8.656.606.14<5High
UFP-10110.24<7<7<7>3000-fold
JTC-8018.09 (Ki = 8.2 nM)6.99 (Ki = 102.9 nM)5.98 (Ki = 1057.5 nM)4.06 (Ki = 8647.2 nM)~12.5-fold (vs. µ), >129-fold (vs. κ), >1055-fold (vs. δ)
SB-6121119.48 (Ki = 0.33 nM)7.24 (Ki = 57.5 nM)7.31 (Ki = 48.6 nM)6.20 (Ki = 639.1 nM)~174-fold (vs. µ), ~486-fold (vs. κ), ~6391-fold (vs. δ)

Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Comparative Functional Antagonist Potency of NOP Receptor Antagonists

CompoundAssayParameterValue
This compound GTPγS BindingpA2Not explicitly found
UFP-101GTPγS BindingpA28.4 - 9.0
SB-612111GTPγS BindingpKB9.70
JTC-801cAMP AccumulationpA2Not explicitly found

Note: pA2 and pKB are measures of antagonist potency. A higher value indicates greater potency.

Comparative In Vivo Performance in a Parkinson's Disease Model

Studies in a 6-hydroxydopamine (6-OHDA)-induced rat model of Parkinson's disease have demonstrated the efficacy of NOP receptor antagonists in alleviating motor deficits.

This compound:

  • Alleviated akinesia/bradykinesia and improved overall gait ability in hemiparkinsonian rats, with efficacy starting at a dose of 1 mg/kg.[1]

  • Systemic administration (10 mg/kg) was associated with reduced glutamate and enhanced GABA release in the substantia nigra, and reduced GABA release in the ipsilateral ventro-medial thalamus.[1]

  • Showed a positive interaction with L-DOPA, where a combination with an ineffective dose of L-DOPA resulted in larger neurochemical and behavioral responses.[1]

UFP-101:

  • Has been shown to reverse akinesia in animal models by inhibiting the N/OFQergic tone that facilitates glutamate release.[2]

Direct comparative in vivo studies between this compound and other NOP antagonists in the same experimental setup are limited in the publicly available literature. However, the existing data for individual compounds support the therapeutic potential of NOP receptor antagonism in Parkinson's disease.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the NOP receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells (e.g., CHO or HEK293 cells) stably expressing the human NOP receptor.

  • Incubation: A fixed concentration of a radiolabeled NOP receptor ligand (e.g., [³H]N/OFQ) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

Objective: To assess the functional activity of a compound as an agonist or antagonist at the NOP receptor.

Methodology:

  • Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the NOP receptor are used.

  • Incubation: Membranes are incubated with GDP and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

  • Agonist Stimulation: To measure agonist activity, varying concentrations of the test compound are added, and the stimulation of [³⁵S]GTPγS binding is measured. The maximal effect (Emax) and the concentration producing 50% of the maximal effect (EC50) are determined.

  • Antagonist Activity: To measure antagonist activity, a fixed concentration of a known NOP receptor agonist is added in the presence of varying concentrations of the test compound (e.g., this compound). The ability of the antagonist to inhibit the agonist-stimulated [³⁵S]GTPγS binding is measured, and the antagonist potency (pA2 or pKB) is calculated.

  • Separation and Detection: Bound [³⁵S]GTPγS is separated from free [³⁵S]GTPγS by filtration, and the radioactivity is quantified.

6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

Objective: To evaluate the in vivo efficacy of NOP receptor antagonists in alleviating motor deficits associated with Parkinson's disease.

Methodology:

  • Lesion Induction: A unilateral lesion of the nigrostriatal dopamine pathway is induced by stereotaxic injection of the neurotoxin 6-OHDA into the medial forebrain bundle or the substantia nigra of one hemisphere of the rat brain.

  • Behavioral Testing: After a recovery period, the animals are assessed for motor impairments using a battery of behavioral tests, including:

    • Rotational Behavior: The number of rotations contralateral to the lesion is measured following administration of a dopamine agonist (e.g., apomorphine).

    • Cylinder Test: Asymmetry in forelimb use during spontaneous exploration is assessed.

    • Stepping Test: The ability of the rat to adjust its paw position in response to being moved sideways is measured.

  • Drug Administration: The test compound (e.g., this compound) is administered systemically (e.g., intraperitoneally or orally) at various doses.

  • Post-treatment Assessment: Behavioral tests are repeated after drug administration to evaluate the compound's ability to reverse the motor deficits.

Visualizations

NOP_Signaling_Pathway cluster_membrane Cell Membrane NOP NOP Receptor G_protein Gi/o Protein NOP->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Opens Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts K_ion K+ K_channel->K_ion Efflux Ca_ion Ca2+ Ca_channel->Ca_ion Influx N_OFQ N/OFQ (Agonist) N_OFQ->NOP Binds and Activates Trap_101 Trap-101 (Antagonist) Trap_101->NOP Binds and Blocks ATP ATP ATP->AC Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: NOP receptor signaling pathway and the antagonistic action of Trap-101.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Binding_Assay Radioligand Binding Assay (Determine Ki) Data_Analysis1 Data_Analysis1 Binding_Assay->Data_Analysis1 Compare Binding Affinities Functional_Assay [35S]GTPγS Binding Assay (Determine pA2/pKB, Emax) Data_Analysis2 Data_Analysis2 Functional_Assay->Data_Analysis2 Compare Functional Potencies Animal_Model 6-OHDA Rat Model of Parkinson's Disease Behavioral_Tests Motor Function Tests (Rotation, Cylinder, Stepping) Animal_Model->Behavioral_Tests Administer Compounds Data_Analysis3 Data_Analysis3 Behavioral_Tests->Data_Analysis3 Compare Efficacy in Alleviating Motor Deficits Compound_Selection Select NOP Antagonists (Trap-101, Alternatives) Compound_Selection->Binding_Assay Compound_Selection->Functional_Assay Compound_Selection->Animal_Model

Caption: General experimental workflow for comparing NOP receptor antagonists.

References

Synergistic Effects of Trap-101 Hydrochloride with Chemotherapy: A Review of Preclinical and Clinical Data

Author: BenchChem Technical Support Team. Date: December 2025

Currently, there is no publicly available scientific literature, preclinical data, or clinical trial information detailing the synergistic effects of Trap-101 hydrochloride with chemotherapy for the treatment of cancer.

This compound is identified in scientific literature as a potent and selective antagonist of the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor. Research primarily focuses on its potential therapeutic applications in neurological and psychiatric disorders, particularly Parkinson's disease, and not in oncology.

This guide will provide a comprehensive overview of the known pharmacology of this compound, explore the broader context of the NOP receptor in cancer, and draw comparisons with other therapeutic agents to offer a complete picture for researchers, scientists, and drug development professionals.

Understanding this compound and the NOP Receptor

This compound's mechanism of action is centered on blocking the NOP receptor. The NOP receptor and its endogenous ligand, nociceptin/orphanin FQ, are involved in a variety of physiological processes, including pain perception, mood, and motor control. The therapeutic rationale for its investigation in Parkinson's disease stems from its ability to modulate neurotransmitter systems in the brain.

While direct evidence for this compound in cancer is absent, some studies have begun to explore the role of the NOP receptor in oncology, suggesting potential avenues for future research.

The NOP Receptor in Cancer: An Emerging Area of Investigation

Recent studies have indicated that the NOP receptor system may play a role in cancer, although this is an early field of investigation.

  • Expression in Tumors: Research has shown that the nociceptin receptor is overexpressed in non-small cell lung cancer (NSCLC) tissues, and its expression level may be correlated with patient prognosis[1]. This finding suggests that the NOP receptor could be a potential biomarker or therapeutic target in this type of cancer.

  • Cancer-Related Pain: The NOP receptor system is a target for alleviating cancer-induced bone pain[2]. NOP receptor agonists have demonstrated analgesic properties in preclinical models of cancer pain, indicating a role in supportive care for cancer patients[2][3].

It is important to distinguish between the roles of NOP receptor agonists (which activate the receptor) for pain management and antagonists like this compound (which block the receptor). The therapeutic implications of blocking the NOP receptor in the context of cancer cell growth and proliferation have not yet been elucidated.

Comparison with Other Opioid Receptor Antagonists in Oncology

To provide context, it is useful to examine the research into other opioid receptor antagonists in cancer therapy. For instance, antagonists of the mu-opioid receptor (MOR) have been investigated for their potential to inhibit tumor growth and enhance the efficacy of chemotherapy. Some studies suggest that MOR antagonists may have antineoplastic effects and could be used as adjuvants to chemotherapy drugs[4]. This provides a conceptual framework for how a receptor antagonist could potentially have a role in cancer treatment, though it must be emphasized that this is speculative for this compound and the NOP receptor.

Clarifying "101" Nomenclature in Oncology

The "-101" designation is common in drug development and can lead to confusion. It is crucial to differentiate this compound from other investigational cancer drugs with similar naming conventions. The table below summarizes several "101" drugs in oncology, none of which are related to this compound.

Drug NameTarget/MechanismTherapeutic AreaKey Findings in Combination Therapy
HCB101 CD47-SIRPα pathway inhibitorHematological and Solid TumorsShowed synergistic anti-tumor effects when combined with anti-HER2 or anti-EGFR monoclonal antibodies in preclinical models[5].
CRLX101 (formerly IT-101) Nanoparticle conjugate of camptothecin (a topoisomerase I inhibitor)Various Cancers (including Glioblastoma and Lymphoma)Preclinical studies demonstrated significant antitumor activity as a single agent. Effective in tumors resistant to irinotecan[6][7][8].
BPB-101 Bispecific antibody targeting GARP-TGF-β complex, free TGF-β, and PD-L1Cancer ImmunotherapyPreclinical data shows significant tumor growth inhibition as a single agent[9].
AT-101 Bcl-xL InhibitorAdvanced Laryngeal CancerInvestigated in combination with platinum and docetaxel chemotherapy in a clinical trial[10].

Experimental Protocols: A General Framework

While no specific experimental protocols for this compound in combination with chemotherapy exist, a general methodology for assessing synergistic effects in preclinical cancer models would typically involve the following:

In Vitro Synergy Assessment
  • Cell Culture: Cancer cell lines relevant to the chemotherapy agent's indication would be cultured under standard conditions.

  • Drug Treatment: Cells would be treated with this compound alone, a chemotherapy agent alone, and the combination of both at various concentrations.

  • Viability/Proliferation Assays: Assays such as MTT, MTS, or CellTiter-Glo would be used to measure cell viability and proliferation after a set incubation period (e.g., 72 hours).

  • Synergy Analysis: The data would be analyzed using software that calculates a Combination Index (CI) based on the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

In Vivo Xenograft Models
  • Tumor Implantation: Immunocompromised mice would be subcutaneously or orthotopically implanted with human cancer cells.

  • Treatment Groups: Once tumors reach a specified size, mice would be randomized into groups to receive vehicle control, this compound alone, chemotherapy alone, or the combination therapy.

  • Tumor Growth Monitoring: Tumor volume would be measured regularly (e.g., twice weekly) with calipers.

  • Efficacy Endpoints: The primary endpoint would be tumor growth inhibition. Secondary endpoints could include survival, body weight (as a measure of toxicity), and biomarker analysis of tumor tissue post-treatment.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a hypothetical signaling pathway that could be investigated if a link between the NOP receptor and cancer cell survival were established, and a general workflow for evaluating drug synergy.

cluster_0 Hypothetical NOP Receptor Signaling in Cancer Nociceptin Nociceptin/ Orphanin FQ NOPR NOP Receptor Nociceptin->NOPR Activates Trap101 Trap-101 Hydrochloride Trap101->NOPR Blocks G_protein G-protein (Gi/o) NOPR->G_protein Activates Downstream Downstream Effectors (e.g., adenylyl cyclase, ion channels) G_protein->Downstream Modulates Proliferation Cell Proliferation & Survival Downstream->Proliferation Impacts

Caption: Hypothetical NOP receptor signaling in cancer cells.

cluster_1 Workflow for Preclinical Synergy Evaluation start In Vitro Cell Line Screening dose_response Single Agent Dose-Response Curves start->dose_response combination Combination Treatment (Fixed Ratio or Matrix) dose_response->combination synergy_calc Synergy Calculation (e.g., Combination Index) combination->synergy_calc invivo In Vivo Xenograft Model Confirmation synergy_calc->invivo If Synergistic efficacy Tumor Growth Inhibition Assessment invivo->efficacy tox Toxicity Evaluation (Body Weight, etc.) invivo->tox conclusion Conclusion on Synergistic Effect efficacy->conclusion tox->conclusion

Caption: General experimental workflow for synergy assessment.

Conclusion

References

Safety Operating Guide

Navigating the Safe Disposal of Trap-101 Hydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal protocol, it is imperative to don the appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of Trap-101 hydrochloride, particularly during disposal, should be conducted within a well-ventilated chemical fume hood to mitigate the risk of inhalation.

Step-by-Step Disposal Protocol

The cardinal rule for the disposal of laboratory waste is to never discard hazardous chemicals down the drain without proper treatment.[1] The following steps delineate the recommended procedure for the safe disposal of this compound:

  • Segregation and Collection : All waste containing this compound, including unused stock solutions, contaminated labware such as pipette tips and vials, and any materials used for spill cleanup, must be collected in a designated and clearly labeled hazardous waste container.[1] This container must be chemically compatible with the waste and feature a secure, leak-proof closure.[1] It is crucial to avoid mixing this compound waste with incompatible chemicals.[1]

  • Neutralization of Aqueous Waste : For aqueous solutions of this compound, neutralization is a critical step to render the waste less hazardous. This process involves carefully adding a weak base to the acidic solution.

    • If approved by your institution's environmental health and safety office, slowly add a weak base like sodium bicarbonate (baking soda) to the acidic waste solution while stirring continuously.[1][2] This should be performed in a larger container to safely manage any potential effervescence or gas evolution.[1]

    • Monitor the pH of the solution periodically using a pH meter or pH paper.[1][2]

    • Continue to add the base in small increments until the pH of the solution is within a neutral range, typically between 6.0 and 8.0.[1] Once the reaction, indicated by fizzing, has ceased and the pH is neutral (pH 7), the neutralization is complete.[2]

  • Container Management : The hazardous waste container should remain closed at all times except when waste is being added.[1] The container must be clearly labeled as "Hazardous Waste" and include a detailed description of its contents, specifying "this compound waste" and any other chemicals present in the mixture.[1]

  • Disposal of Empty Containers : Empty containers that previously held this compound should be triple-rinsed with a suitable solvent, such as water or ethanol.[1] The rinsate from this cleaning process must be collected and treated as hazardous waste.[1] After triple-rinsing and defacing the original label, the container can be disposed of in the appropriate laboratory glass or plastic recycling stream.[1]

  • Final Disposal : The neutralized aqueous waste, now considered a neutral salt solution, may be permissible for drain disposal if the concentration of the salt is below 1% and local regulations allow.[3] However, it is always best practice to consult with your institution's chemical safety office for final approval. All other solid waste and contaminated materials should be disposed of through your institution's hazardous waste management program, which typically involves incineration at a permitted facility.[4]

Quantitative Data for Disposal

ParameterGuidelineSource
Neutralization pH Range 6.0 - 8.0[1]
Target Neutral pH 7[2]
Concentration for Sewer Disposal Below 1% for neutral salts[3]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

G cluster_0 A Start: this compound Waste B Aqueous Waste? A->B C Solid Waste (Contaminated Labware, etc.) B->C No E Neutralize with Weak Base (e.g., Sodium Bicarbonate) B->E Yes D Collect in Labeled Hazardous Waste Container C->D I Dispose via Hazardous Waste Management D->I F Monitor pH to 6.0-8.0 E->F F->E No, adjust G Collect Neutralized Solution in Labeled Container F->G Yes H Consult Institutional Guidelines for Final Disposal G->H H->I

Caption: Decision workflow for the safe disposal of this compound.

References

Essential Safety and Operational Protocols for Handling Trap-101 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Trap-101 hydrochloride, a nociceptin/orphanin FQ (NOP) receptor antagonist. Given the absence of a publicly available specific Safety Data Sheet (SDS), these recommendations are based on established best practices for managing potent, novel chemical compounds in a laboratory environment.

I. Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure risk when handling this compound. The required level of protection varies depending on the specific task being performed.

Task CategoryPrimary PPESecondary/Task-Specific PPE
General Laboratory Operations - Safety glasses with side shields- Laboratory coat- Closed-toe shoes- Nitrile gloves
Handling of Powders/Solids - Full-face respirator with appropriate cartridges- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile or neoprene)- Chemical-resistant boots or shoe covers- Chemical-resistant apron- Head covering
Handling of Liquids/Solutions - Chemical splash goggles or a face shield- Chemical-resistant gloves (e.g., butyl rubber, Viton®)- Chemical-resistant apron over a lab coat- Chemical-resistant footwear- Elbow-length gloves for mixing and loading
Equipment Cleaning & Decontamination - Chemical splash goggles or a face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Chemical-resistant boots- Respirator (if aerosols or vapors may be generated)

Note: Always consult the manufacturer's instructions for the proper use, cleaning, and maintenance of all PPE.

II. Experimental Workflow for Safe Handling

A systematic approach is critical to ensure safety during the handling of this compound. The following workflow outlines the necessary steps from preparation to disposal.

Experimental Workflow: Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_area Designate Handling Area prep_vent Ensure Proper Ventilation (Fume Hood) prep_area->prep_vent prep_equip Assemble Equipment & PPE prep_vent->prep_equip prep_quant Minimize Compound Quantity prep_equip->prep_quant prep_sds Review Available Safety Data prep_quant->prep_sds handle_ppe Don Appropriate PPE prep_sds->handle_ppe handle_contact Avoid Skin & Eye Contact handle_ppe->handle_contact handle_aerosol Prevent Aerosol Generation handle_contact->handle_aerosol handle_clean Use Wet-Wiping for Cleaning handle_aerosol->handle_clean handle_decon Decontaminate Equipment After Use handle_clean->handle_decon disp_waste Segregate Hazardous Waste handle_decon->disp_waste disp_container Use Labeled, Compatible Containers disp_waste->disp_container disp_ppe Dispose of Single-Use PPE disp_container->disp_ppe

Caption: A procedural workflow for the safe handling of this compound.

III. Operational and Disposal Plans

A clear and concise plan for the handling and disposal of potent compounds is essential to prevent contamination and ensure environmental safety.[1]

A. Handling Procedures

  • Preparation :

    • Designate a specific area for handling, preferably within a certified chemical fume hood.[1]

    • Ensure proper ventilation and have all necessary equipment and PPE readily available.[1]

    • Minimize the quantity of the compound to be handled.[1]

    • Review all available safety information and the experimental protocol before beginning work.

  • Handling :

    • Always wear the appropriate PPE as outlined in the table above.[1]

    • Avoid direct contact with the skin and eyes.[1]

    • Handle the compound in a manner that prevents the generation of aerosols.[1]

    • Use wet-wiping techniques for cleaning surfaces to avoid dispersing dust.[1]

    • Decontaminate all equipment immediately after use.[1]

  • In Case of Exposure :

    • Skin Contact : Immediately wash the affected area with soap and plenty of water.[2]

    • Eye Contact : Rinse the eyes for several minutes with running water.[2]

    • Inhalation : Move to an area with fresh air and seek medical attention if any symptoms develop.[2]

    • Ingestion : Rinse the mouth with water and seek immediate medical attention. Do not induce vomiting.[2]

B. Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation :

    • All waste contaminated with this compound, including disposable PPE, weighing papers, and cleaning materials, must be treated as hazardous waste.

    • Segregate chemical waste by general type (e.g., flammables, poisons, acids) to prevent incompatible substances from mixing.[3]

  • Waste Containers :

    • Use containers that are compatible with the chemical waste and are properly labeled with the contents.[3][4]

    • Ensure containers are sealed to prevent leaks and are stored in a designated satellite accumulation area.[3]

  • Disposal Method :

    • The recommended method for the disposal of many pharmaceutical compounds is high-temperature incineration by a licensed hazardous waste disposal company.[1]

    • Do not dispose of this compound down the drain.[1]

    • Empty containers should have their labels obliterated or removed before disposal.[1]

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.